Fluphenazine is a high-potency, first-generation (typical) antipsychotic of the phenothiazine class. Its primary mechanism of action is the antagonism of postsynaptic dopamine D2 receptors in the brain's mesolimbic pathway [1] [2] [3]. By blocking these receptors, this compound reduces excessive dopaminergic neurotransmission, which is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions [1] [4].
This compound has a high binding affinity for dopamine receptors. The table below summarizes its dissociation constant (Kᵢ) values, where a lower Kᵢ indicates stronger binding [5] [2] [6].
| Receptor Type | Affinity (Kᵢ in nM) | Action |
|---|---|---|
| D2 dopamine receptor | 0.50 - 0.89 nM | Antagonist [2] [6] |
| D1 dopamine receptor | 3.2 - 14.45 nM | Antagonist [2] [6] |
| D3 dopamine receptor | 1.412 nM | Not Specified [2] |
| D4 dopamine receptor | 89.12 nM | Not Specified [2] |
| D5 dopamine receptor | 95 - 2,590 nM | Not Specified [2] |
This high affinity for D2 receptors, and its broader dopaminergic activity, is visualized in the following pathway:
This compound blocks dopamine from binding to D2 receptors, reducing signaling.
The understanding of this compound's mechanism is supported by several key experimental approaches.
These experiments measure how a drug interacts directly with receptor sites.
These studies investigate the drug's effects on ion channels in living cells.
This compound's effects extend beyond dopamine receptors. It is pharmacologically promiscuous, and its action at other targets explains many of its side effects.
The table below shows a selection of its binding profile at other key targets [2].
| Receptor Type | Affinity (Kᵢ in nM) | Action | Clinical Correlation |
|---|---|---|---|
| 5-HT2A (Serotonin) | 3.8 – 98 nM | Antagonist [2] | May influence mood, potential for weight gain [1]. |
| α1A (Adrenergic) | 6.4 – 9 nM | Antagonist [2] | Orthostatic hypotension, dizziness, sedation [1]. |
| H1 (Histamine) | 7.3 – 70 nM | Antagonist [2] | Sedation, weight gain [1]. |
| M1 (Muscarinic) | 1,095 – 3,236 nM | Antagonist [2] | Anticholinergic effects (dry mouth, blurred vision, constipation, urinary retention) [1]. |
Research shows this compound also blocks neuronal voltage-gated sodium channels (Naᵥ) [6]. This mechanism is similar to local anesthetics and may contribute to its effects in pain conditions like post-herpetic neuralgia. This Naᵥ block occurs at a lower affinity than its D2 antagonism but may still be clinically relevant due to drug accumulation in lipid-rich tissues [6].
The following diagram integrates this compound's multi-receptor activity and its downstream effects:
This compound's effects result from its action on multiple receptor systems.
This compound's rich pharmacology offers insights for drug discovery:
| Parameter | This compound Hydrochloride (Oral) | This compound Hydrochloride (IM) | This compound Decanoate (LAI, IM/Sub-Q) |
|---|---|---|---|
| Bioavailability | 2.7% (Oral) [1] | Information Missing | Information Missing |
| Time to Peak Concentration (T~max~) | 0.5 hours [2]; 2-4 hours [3] | 1.5 hours [2] | Single dose: Within 24 hours [4]; 1-8 hours post-injection with high inter-patient variability [4] Steady-state: Profile determined by slow absorption [5] | | Elimination Half-Life (t~½~) | 14-16 hours [6] | 6-10 days [6] | Single dose: 6.8-9.6 days [7] Multiple doses: 14.3 days (mean) [7] Apparent half-life: ~7-10 days [1] | | Therapeutic Reference Range | 1 - 10 ng/mL [6] | 1 - 10 ng/mL [6] | 1 - 10 ng/mL [6] | | Protein Binding | Information Missing | Information Missing | Information Missing | | Time to Steady State | Governed by elimination half-life | Governed by elimination half-life | 4-6 weeks (due to flip-flop kinetics) [7] | | Primary Metabolic Pathways | Hepatic, primarily via CYP2D6 [6] | Hepatic, primarily via CYP2D6 [6] | Hepatic, primarily via CYP2D6 [6] | | Excretion | Urine and feces [1] | Urine and feces [1] | Urine and feces [1] |
The quantitative data in the table above are derived from specific clinical and analytical studies. Here are the methodologies for key experiments:
This compound is extensively metabolized in the liver, and its disposition can be visualized through the following pathway:
This compound Metabolism and Excretion Pathway
Fluphenazine hydrochloride exerts its antipsychotic effects primarily through potent antagonism of postsynaptic dopamine D2 receptors in the brain's mesolimbic pathway. This action reduces positive psychotic symptoms like hallucinations and delusions [1] [2]. Its effects on other receptor systems contribute to both its therapeutic actions and side effect profile.
The diagram below illustrates the primary signaling pathway and receptor interactions:
This compound's primary antipsychotic effect comes from dopamine D2 blockade, while interactions with other receptors cause key side effects [1] [3] [2].
The quantitative receptor binding profile reveals its high affinity for D2 receptors, which underpins its classification as a high-potency antipsychotic [3]:
| Receptor Target | Action | Affinity (Ki, nM) | Clinical Correlation |
|---|---|---|---|
| D2 Dopamine | Antagonist | 0.50 - 0.89 [3] | Primary therapeutic effect; also causes extrapyramidal symptoms (EPS) and prolactin elevation [1]. |
| 5-HT2A Serotonin | Antagonist | 3.8 - 98 [3] | May modulate antipsychotic effect and reduce EPS risk [2]. |
| α1 Adrenergic | Antagonist | 6.4 - 13 [3] | Orthostatic hypotension, dizziness, sedation [1]. |
| H1 Histamine | Antagonist | 7.3 - 70 [3] | Sedation and weight gain [1]. |
| M1 Muscarinic | Antagonist | 1,095 - 3,236 [3] | Anticholinergic effects: dry mouth, blurred vision, constipation, urinary retention [1]. |
This compound hydrochloride is available in multiple formulations to suit different therapeutic needs, from acute management to long-term maintenance [1].
| Formulation | Typical Dosing | Half-life / Dosing Interval | Key Characteristics |
|---|---|---|---|
| Oral Tablets | 2.5 - 40 mg/day, divided [1] | ~15-16 hours [1] | Available in 1 mg, 2.5 mg, 5 mg, and 10 mg strengths [1] [4]. |
| Short-Acting IM Injection | 1.25 - 10 mg/day [1] | Every 6-8 hours [1] | For rapid control of acute agitation [1]. |
| Long-Acting Depot (Decanoate) | 12.5 - 100 mg [1] | Every 2-4 weeks (Half-life: 14-100 days) [1] [3] | For maintenance therapy in patients with adherence issues [1]. |
A patent (CN105153062A) describes an improved synthesis method, highlighting key steps and conditions [5]:
This compound hydrochloride carries significant safety considerations that require careful monitoring [1].
Therapeutic Drug Monitoring: While not routine, the therapeutic reference range for this compound is 1 to 10 ng/mL [1]. Monitoring should include:
Fluphenazine is a high-potency typical antipsychotic medication from the phenothiazine class that has been used in clinical practice since 1959 for the management of schizophrenia and related psychotic disorders. As a first-generation antipsychotic, it primarily exerts its therapeutic effects through dopamine D2 receptor antagonism in mesolimbic pathways, which correlates with its efficacy against positive symptoms of schizophrenia such as hallucinations, delusions, and disorganized thinking. This compound is available in multiple formulations including oral tablets, short-acting intramuscular injections for acute agitation, and long-acting depot injections (decanoate and enanthate esters) for maintenance therapy in patients with adherence challenges. The depot formulations represent a significant advancement in the long-term management of chronic schizophrenia, with the decanoate ester typically administered every 2-4 weeks, providing sustained therapeutic coverage while minimizing peak-trough fluctuations seen with oral dosing [1] [2].
The clinical use of this compound has declined in recent decades with the advent of second-generation antipsychotics that generally demonstrate improved extrapyramidal side effect profiles, though it remains an important therapeutic option, particularly in resource-limited settings and for patients who require guaranteed medication delivery via long-acting formulations. According to current clinical evidence, this compound demonstrates comparable efficacy to lower-potency antipsychotics like chlorpromazine for positive symptoms of schizophrenia, though it may be less effective for negative symptoms such as avolition, blunted affect, and social withdrawal. The drug carries black-box warnings for increased mortality in elderly patients with dementia-related psychosis and the potential for severe, sometimes irreversible movement disorders including tardive dyskinesia, necessitating careful risk-benefit analysis in treatment selection [1] [3] [4].
This compound's therapeutic efficacy and side effect profile are directly linked to its receptor interaction profile, characterized by potent dopamine D2 receptor antagonism with additional activity at various other neurotransmitter systems. The drug binds with high affinity to postsynaptic dopamine D2 receptors in the mesolimbic pathway, which is considered its primary mechanism for reducing positive symptoms of psychosis. Beyond dopamine receptor blockade, this compound exhibits significant binding to serotonergic (5-HT2A), adrenergic (α1), histaminergic (H1), and muscarinic cholinergic receptors, which collectively contribute to both its therapeutic and adverse effect profile [1] [2].
Table 1: Receptor Binding Profile of this compound
| Receptor Type | Affinity (Ki in nM) | Pharmacological Action | Clinical Correlation |
|---|---|---|---|
| Dopamine D2 | 0.50-0.89 | Antagonist | Antipsychotic efficacy; EPS; prolactin elevation |
| Dopamine D1 | 14.45 | Antagonist | Limited clinical significance |
| 5-HT2A | 3.8-98 | Antagonist | Potential modest benefits for negative symptoms |
| α1-adrenergic | 6.4-13 | Antagonist | Orthostatic hypotension, dizziness |
| Histamine H1 | 7.3-70 | Antagonist | Sedation, weight gain |
| Muscarinic M1 | 1,095-3,236 | Antagonist | Anticholinergic effects (dry mouth, constipation, blurred vision) |
The high potency of this compound at D2 receptors (approximately 10-50 times greater than chlorpromazine) translates to effective antipsychotic action at relatively low milligram doses but also increases the risk of extrapyramidal symptoms (EPS) such as dystonia, parkinsonism, and akathisia. Additionally, the blockade of dopamine receptors in the tuberoinfundibular pathway leads to hyperprolactinemia, which can manifest clinically as galactorrhea, gynecomastia, menstrual irregularities, and sexual dysfunction. The drug's effect on various receptor systems underscores the importance of understanding its comprehensive pharmacological profile rather than viewing it solely through its dopaminergic actions [1] [2].
This compound's primary mechanism involves dopaminergic pathway modulation, particularly through antagonism of D2 receptors in the mesolimbic system, which is hyperactive in psychosis, thereby reducing positive symptoms. Simultaneously, its action in the nigrostriatal pathway accounts for extrapyramidal side effects, while tuberoinfundibular pathway effects cause hyperprolactinemia. The mesocortical pathway effects may contribute to both therapeutic and adverse cognitive and negative symptom effects. Beyond dopamine, this compound's serotonergic antagonism at 5-HT2A receptors may provide modest benefits for negative symptoms and reduce EPS liability compared to drugs without this activity, though to a lesser extent than atypical antipsychotics specifically designed with this receptor profile [1] [2].
The following diagram illustrates this compound's primary mechanism of action and effects on different dopaminergic pathways:
This compound's adrenergic antagonism at α1 receptors contributes to cardiovascular effects such as orthostatic hypotension, reflex tachycardia, and dizziness, particularly during initial treatment or dose escalation. The antihistaminic properties at H1 receptors result in sedative effects, which can be beneficial for agitated patients but problematic for those requiring alertness, while anticholinergic activity at M1 receptors produces typical side effects like dry mouth, constipation, urinary retention, and blurred vision, though these are less pronounced than with lower-potency phenothiazines [1] [4].
The pharmacokinetic profile of this compound varies significantly between formulations, with important implications for dosing strategies and clinical application. Oral this compound demonstrates poor and variable bioavailability of approximately 2.7%, reaching peak plasma concentrations within 2 hours after ingestion. By contrast, the short-acting intramuscular formulation achieves more rapid and complete absorption, making it suitable for managing acute agitation in psychiatric emergencies. The long-acting depot esters (decanoate and enanthate) are formulated in sesame oil and administered via intramuscular or subcutaneous injection, creating a medication reservoir that slowly releases the active drug over extended periods, typically 2-4 weeks depending on the ester and dosage [1] [2].
Table 2: Pharmacokinetic Parameters of this compound Formulations
| Formulation | Bioavailability | Tmax (Peak Concentration) | Half-life | Time to Steady State |
|---|---|---|---|---|
| Oral | 2.7% | ~2 hours | 14-16 hours | 3-4 days |
| Short-acting IM | Higher than oral | <1 hour | 6-10 days | Not applicable |
| Decanoate depot | ~70% of IM | 1-8 hours (initial); 1-2 days (sustained) | 14-100 days | 2-4 months |
| Enanthate depot | Similar to decanoate | 2-3 days | 4 days (reported) | 6-8 weeks |
Following administration of This compound decanoate, plasma concentrations typically exhibit a biphasic pattern characterized by an initial rapid rise to a peak within 1-8 hours, followed by a decline over the next 12-36 hours to a stable plateau that persists until the next injection. This pharmacokinetic profile confirms the steady release of this compound from the depot site over the dosing interval. Research has demonstrated that this compound remains measurable in plasma throughout the entire dosing interval, supporting its utility as a maintenance therapy. The drug's extensive tissue distribution and high protein binding contribute to its complex pharmacokinetic behavior and the prolonged detection of therapeutic concentrations despite relatively short elimination half-lives for the parent drug [5] [6] [2].
This compound undergoes hepatic metabolism primarily via the cytochrome P450 system, with CYP2D6 being the major isoenzyme responsible, though the complete metabolic pathway remains incompletely characterized. The drug does not appear to have active metabolites with significant pharmacological activity, which simplifies its pharmacokinetic profile compared to some other antipsychotics. Elimination occurs through both renal and fecal routes, with unchanged drug and metabolites excreted in urine and feces. Considerable interindividual variability exists in plasma concentrations achieved with equivalent doses, reflecting genetic polymorphisms in metabolic enzymes, particularly CYP2D6, as well as differences in absorption and distribution [1] [2].
This compound functions as a major substrate of CYP2D6 and a weak inhibitor of CYP2C9 and CYP2E1 systems, creating potential for drug-drug interactions with medications that inhibit or induce these enzymes. Concomitant administration with CYP2D6 inhibitors (e.g., fluoxetine, paroxetine) may significantly increase this compound concentrations and raise the risk of adverse effects. Additionally, this compound may potentiate the effects of CNS depressants including alcohol, barbiturates, and benzodiazepines, necessitating dose adjustments and careful monitoring. The drug's anticholinergic properties can be additive with other medications possessing similar activity, potentially leading to severe constipation, urinary retention, or confusion, particularly in elderly patients [1] [3].
Therapeutic drug monitoring of this compound, while not routinely performed in clinical practice, has established a reference range of 1-10 ng/mL for optimal clinical response, with levels below 1 ng/mL often associated with reduced efficacy and those exceeding 10 ng/mL increasing the risk of adverse effects without substantial therapeutic benefit. Research using radioimmunoassay techniques has demonstrated that this compound remains detectable in plasma throughout the dosing interval of depot formulations, with concentrations showing a strong correlation with administered dose at the population level. However, considerable interindividual variability exists, with up to a four-fold difference in plasma concentrations among patients receiving identical doses, highlighting the importance of individualized treatment approaches based on clinical response and tolerability rather than dose alone [5] [1].
The relationship between plasma this compound levels and clinical outcomes appears to be curvilinear rather than linear, with an optimal therapeutic window observed between 0.2 and 2.8 ng/mL in some studies. Monitoring of plasma levels may be particularly valuable in cases of poor treatment response, suspected nonadherence with oral regimens, assessment of appropriate depot dosing intervals, or when drug interactions are suspected. During maintenance therapy with depot formulations, the trough concentration obtained just before the next injection has been shown to be a satisfactory estimate of the mean plasma level throughout the dosing interval, simplifying therapeutic monitoring in stable patients [5] [2].
This compound dosing must be individualized based on symptom severity, treatment history, formulation selection, and patient-specific factors such as age, weight, and metabolic status. For oral administration in adults with psychosis, initial dosing typically ranges from 2.5 to 10 mg daily, divided every 6-8 hours, with a maximum recommended dose of 40 mg daily. Geriatric patients or those predisposed to side effects should initiate therapy at lower doses of 1-2.5 mg daily. For acute agitation, the short-acting intramuscular formulation may be administered at doses of 1.25-10 mg, repeated every 6-8 hours as needed, though transition to oral or depot formulations should occur once symptoms stabilize [1] [3].
Long-acting depot formulations represent a cornerstone of maintenance therapy for chronic schizophrenia, with this compound decanoate initiated at 12.5-25 mg administered intramuscularly or subcutaneously every 2-4 weeks. Dose titration should be guided by clinical response and side effect profile, with typical maintenance doses ranging from 12.5 to 100 mg. Available evidence suggests that lower doses within this range (e.g., 11.5-12.5 mg every 2 weeks) may be equally effective as higher doses for stabilization of many patients while reducing the risk of extrapyramidal symptoms and tardive dyskinesia. When initiating depot therapy following oral treatment, the oral formulation should be maintained for at least one week after the first injection to ensure adequate antipsychotic coverage during the transition period [1] [7] [2].
Clinical studies have established that this compound demonstrates comparable efficacy to other typical antipsychotics such as chlorpromazine and haloperidol for the management of positive symptoms in schizophrenia, though it may be less effective for negative symptoms. Double-blind, comparative trials have shown similar relapse prevention and symptom control between this compound decanoate and other depot antipsychotics including flupenthixol decanoate and haloperidol decanoate over maintenance periods of up to 60 weeks. These studies have consistently demonstrated that steady-state plasma levels of both this compound and haloperidol correlate strongly with dose, supporting a concentration-dependent therapeutic effect [6] [8] [2].
A dose-reduction trial published in 1994 demonstrated the feasibility of gradually reducing relatively high doses of this compound decanoate by one-half (from approximately 23 mg to 11.5 mg every 2 weeks) in chronically impaired, unstable schizophrenic patients without increasing relapse rates or worsening clinical symptoms. This study found that extrapyramidal symptoms improved slightly in the dose-reduction group while worsening in the control group maintained on conventional doses, and tardive dyskinesia worsened in both groups but to a lesser extent in the reduced-dose cohort. These findings suggest that maintenance doses lower than conventional targets can be safely achieved through gradual reduction, potentially minimizing adverse effects while maintaining therapeutic efficacy [7].
Elderly patients with dementia-related psychosis represent a population for whom this compound carries significant risks, including a black-box warning regarding increased mortality. Meta-analyses of placebo-controlled trials have revealed a 1.6 to 1.7 times increased risk of death in elderly dementia patients treated with antipsychotics, with causes typically related to cardiovascular events or infections. This compound is not approved for treatment of dementia-related psychosis, and its use should be avoided in this population. In pregnancy, this compound is generally avoided, particularly during the first trimester, and caution is advised in the third trimester due to potential neonatal effects. Pediatric use has not been established, and safety and efficacy in children remain undetermined [1] [3] [4].
Table 3: Clinical Management of this compound Adverse Effects
| Adverse Effect | Incidence | Management Strategies | Prevention Approaches |
|---|---|---|---|
| Extrapyramidal Symptoms | High | Benztropine, dose reduction | Start low, go slow; use lowest effective dose |
| Sedation | Common | Evening dosing, slow titration | Monitor daytime functioning |
| Hyperprolactinemia | Very common | Dose reduction, switch to prolactin-sparing agent | Baseline and periodic prolactin monitoring |
| Anticholinergic Effects | Common | Symptomatic management | Avoid other anticholinergic drugs |
| Orthostatic Hypotension | Common (especially initial) | Hydration, slow position changes | Monitor BP initially and after dose changes |
| Tardive Dyskinesia | Cumulative risk (5% per year) | Consider dose reduction/ discontinuation | Regular AIMS monitoring; lowest effective dose |
| Neuroleptic Malignant Syndrome | Rare but serious | Immediate discontinuation, supportive care, dantrolene, bromocriptine | Patient and family education on early signs |
Radioimmunoassay (RIA) methodology has been extensively used in this compound pharmacokinetic research, providing the sensitivity required to detect low nanogram-per-milliliter concentrations encountered during therapeutic use. The foundational RIA protocol for this compound quantification involves collecting blood samples in EDTA-containing tubes followed by plasma separation through centrifugation at 3000-4000 rpm for 10-15 minutes. The plasma is then stored at -20°C to -80°C until analysis. The assay employs a specific this compound antibody and tritium-labeled this compound as the competing radioligand. After incubation and separation of bound and free fractions using dextran-coated charcoal, radioactivity is measured by scintillation counting, with plasma concentrations calculated against a standard curve ranging from 0.1 to 5.0 ng/mL. This method demonstrates sufficient sensitivity to quantify this compound levels throughout the dosing interval of depot formulations, with a lower limit of quantification typically around 0.1-0.2 ng/mL [5].
More contemporary research may utilize high-performance liquid chromatography (HPLC) with mass spectrometric or electrochemical detection, offering improved specificity and potentially simpler sample preparation. These methodologies typically involve liquid-liquid extraction of this compound from alkalinized plasma using organic solvents such as hexane or ethyl acetate, followed by evaporation and reconstitution in mobile phase. Chromatographic separation is achieved using reverse-phase C18 columns with mobile phases consisting of acetonitrile or methanol and aqueous buffers, often with ion-pairing agents to improve peak shape. These methods typically demonstrate linearity across the therapeutic range (0.1-10 ng/mL), with precision values below 15% coefficient of variation and accuracy within 85-115% of nominal concentrations [5] [6].
Double-blind, randomized controlled trials represent the gold standard for evaluating this compound efficacy, typically employing standardized rating scales to quantify psychiatric symptoms and extrapyramidal side effects. The Brief Psychiatric Rating Scale (BPRS) and Positive and Negative Syndrome Scale (PANSS) are commonly used to assess therapeutic response, measuring positive symptoms, negative symptoms, and general psychopathology. For monitoring extrapyramidal side effects, the Simpson-Angus Scale evaluates parkinsonian symptoms, the Barnes Akathisia Rating Scale assesses drug-induced akathisia, and the Abnormal Involuntary Movement Scale (AIMS) tracks tardive dyskinesia. These instruments should be administered at baseline, during dose titration, and periodically throughout maintenance therapy to detect emerging side effects [6] [7] [8].
In depot formulation studies, pharmacokinetic sampling typically involves multiple blood draws during a dosing interval to characterize the absorption and elimination profile, with intensive sampling during the first 24-48 hours after injection to capture the initial peak, followed by periodic sampling throughout the remainder of the dosing interval (e.g., days 3, 7, 14, 21, and 28 for 4-week regimens). Prolactin response may be measured as a pharmacodynamic marker of central D2 receptor blockade, with elevations providing confirmation of adequate CNS penetration and target engagement. Research protocols should include regular safety assessments including complete blood counts to monitor for agranulocytosis, liver function tests to detect hepatotoxicity, and electrocardiograms to identify QT interval prolongation, particularly in patients with cardiac risk factors or those receiving concomitant medications that prolong cardiac repolarization [5] [6].
The following diagram illustrates a standardized research workflow for conducting pharmacokinetic studies of this compound depot formulations:
| Receptor | Ki (nM) | Action |
|---|---|---|
| D2 | 0.50 - 0.89 | Antagonist [1] [2] |
| D1 | 14.45 | Antagonist [1] |
| 5-HT2A | 3.8 - 98 | Antagonist [1] [2] |
| 5-HT6 | 7.9 - 38 | Not Determined [2] |
| 5-HT7 | 8 | Not Determined [2] |
| α1A-adrenergic | 6.4 - 9 | Antagonist [1] [2] |
| H1 (Histamine) | 7.3 - 70 | Antagonist [1] [2] |
| M1 (Muscarinic) | 1095 - 3235.93 | Antagonist [1] [2] |
Ki (Inhibition Constant): The smaller the Ki value, the stronger the drug binds to the receptor. A value in the low nanomolar range (e.g., <10 nM) indicates high-affinity binding [2].
The quantitative data in the table above is primarily derived from experiments using radioligand binding assays on human cloned proteins [2]. Below is a detailed methodology for a key study that simultaneously characterized fluphenazine binding to D1 and D2 receptors.
This 1986 study used [3H]this compound to label dopamine receptors in mouse striatal membranes, detailing a method to discriminate between D1 and D2 binding sites.
[3H]this compound. To define non-specific binding, a parallel set of tubes includes an excess of an unlabeled, non-selective dopamine antagonist (e.g., (+)-butaclamol).[3H]this compound bound to D1 versus D2 sites, the assay uses selective displacers:[3H]this compound at D1 and D2 sites are calculated using non-linear regression models. This study found a KD of 3.2 nM for D1 and 0.7 nM for D2 receptors, confirming this compound's higher affinity for the D2 site [3].The primary mechanism of action of this compound involves the blockade of dopamine receptors in key brain pathways. The diagram below illustrates this core signaling and its clinical consequences.
This compound's primary mechanism and effects are mediated through dopamine D2 receptor blockade in specific brain pathways [4] [5].
Graphical model of this compound's binding profile. Disk size represents binding affinity relative to the D2 receptor (hub). Smaller, more distant disks indicate weaker binding [6].
Fluphenazine's therapeutic and adverse effects are primarily mediated through its receptor antagonism profiles in the central nervous system.
The table below details the receptor binding affinity (Ki in nM) of this compound. A lower Ki value indicates stronger binding [3].
| Receptor Type | Ki (nM) | Action |
|---|---|---|
| D2 | 0.89 | Antagonist |
| D1 | 14.45 | Antagonist |
| 5-HT2A | 3.8 - 98 | Antagonist |
| 5-HT2C | 174 - 2,570 | Antagonist |
| α1A | 6.4 - 9 | Antagonist |
| H1 | 7.3 - 70 | Antagonist |
| M1 | 1,095 - 3,235.93 | Antagonist |
This multi-receptor profile underpins the drug's extensive side effects. The diagram below illustrates the primary mechanism of action and its consequences.
This compound is approved for managing schizophrenia, but its use is influenced by cost and side-effect profiles.
For researchers designing clinical trials or evaluating this compound, the following monitoring protocols are essential.
Efficacy Assessment:
Safety and Adverse Event Monitoring:
Pharmacokinetic and Compliance Considerations:
This compound is a high-potency typical antipsychotic medication from the phenothiazine class that has been in clinical use since 1959 for the treatment of chronic psychoses such as schizophrenia. The drug functions primarily as a dopamine D2 receptor antagonist, exerting its therapeutic effects through alteration of D2 receptor activity within the mesolimbic and nigrostriatal pathways in the brain [1]. From a research perspective, this compound represents a compelling subject for investigation due to its complex receptor interaction profile and emerging applications in drug repurposing initiatives, particularly in oncology. The long-acting injectable (LAI) formulation (this compound decanoate) was the first antipsychotic LAI approved by the FDA and remains clinically relevant due to its low cost and extended duration of action, though its use has declined in favor of second-generation antipsychotics with potentially more favorable side effect profiles [1].
Recent scientific interest has expanded beyond this compound's neurological applications to investigate its antiproliferative properties against various human cancer cell lines. This guide provides researchers and drug development professionals with a comprehensive technical resource on this compound pharmacodynamics, with emphasis on quantitative binding data, signaling pathway modulation, and detailed experimental protocols for in vitro investigation. The information presented herein is particularly relevant for scientists exploring the repurposing potential of established pharmaceutical compounds for novel therapeutic applications.
The principal mechanism of this compound's pharmacological activity involves potent antagonism of postsynaptic dopamine D2 receptors in multiple neural pathways. The drug binds with high affinity to D2 receptors, diminishing synaptic transmission of dopamine, a neurotransmitter frequently dysregulated in psychotic disorders [2]. This dopamine receptor blockade occurs primarily in the mesolimbic pathway where it ameliorates positive symptoms of schizophrenia such as hallucinations and delusions, but also affects the nigrostriatal pathway (leading to extrapyramidal side effects) and the tuberoinfundibular pathway (causing hyperprolactinemia) [3].
This compound demonstrates exceptional binding affinity for the D2 receptor, with a Ki value of 0.89 nM, making it one of the most potent typical antipsychotics in clinical use [4]. This high affinity translates to robust dopamine pathway modulation at nanomolar concentrations, which researchers should consider when designing in vitro experiments. The drug's effects are dose-dependent and follow a curvilinear relationship, with optimal clinical response observed at plasma concentrations of 0.2-2.8 ng/mL [4], providing guidance for target concentrations in experimental systems.
Beyond its primary action on dopamine receptors, this compound interacts with a diverse array of molecular targets that contribute to both its therapeutic effects and side effect profile. The table below summarizes this compound's binding affinities (Ki values) for various receptors and transporters:
Table 1: this compound Receptor Binding Affinities (Ki values in nM)
| Receptor/Transporter | Ki (nM) | Action |
|---|---|---|
| Dopamine D2 | 0.89 | Antagonist |
| Dopamine D1 | 14.45 | Antagonist |
| 5-HT2A serotonin | 3.8-98 | Antagonist |
| 5-HT6 serotonin | 7.9-38 | Antagonist |
| 5-HT7 serotonin | 8 | Antagonist |
| α1A-adrenergic | 6.4-9 | Antagonist |
| Histamine H1 | 7.3-70 | Antagonist |
| Muscarinic M1 | 1095-3236 | Antagonist |
Source: [4]
These diverse receptor interactions explain several of this compound's physiological effects: α1-adrenergic receptor blockade contributes to orthostatic hypotension and reflex tachycardia; histamine H1 receptor antagonism mediates sedative effects; and muscarinic M1 receptor blockade produces anticholinergic effects such as dry mouth, blurred vision, and constipation [3]. Researchers should note that this compound's low affinity for muscarinic receptors relative to dopamine receptors distinguishes it from lower-potency antipsychotics and contributes to its higher incidence of extrapyramidal side effects.
In the context of cancer research, this compound has demonstrated multifaceted effects on intracellular signaling pathways relevant to oncogenesis and tumor progression. The drug modulates several critical pathways as illustrated in the following diagram:
Figure 1: this compound's modulation of cancer-related signaling pathways and cellular outcomes
This compound functions as a calmodulin inhibitor, disrupting calcium signaling and affecting numerous cellular processes including proliferation and programmed cell death [5]. The drug also suppresses the Akt and Wnt signaling pathways, both crucial for cell survival and proliferation [5]. Additionally, this compound has been shown to inhibit multidrug resistance proteins (particularly ABCB1 and P-glycoprotein), potentially enhancing the efficacy of conventional chemotherapeutic agents [5]. These multifaceted mechanisms position this compound as an interesting candidate for oncology drug repurposing efforts.
The dose-dependent cytotoxicity of this compound has been characterized across numerous cancer cell lines, providing reference points for experimental design. The table below summarizes effective concentration ranges reported in recent literature:
Table 2: this compound Cytotoxicity Across Cancer Cell Lines
| Cell Line | Cancer Type | EC50/IC50 Range | Assay Type | Key Findings |
|---|---|---|---|---|
| SH-SY5Y | Neuroblastoma | Varies with formulation | MTT assay | FPZ-AuNP conjugates more effective than free FPZ [6] |
| HEMn-LP | Melanocytes | 6.13 ± 0.57 μM | WST-1 assay | Concentration-dependent viability loss [7] |
| Various | Breast cancer | ~5-20 μM | Multiple | DNA fragmentation, apoptosis induction [5] |
| Various | Leukemia | ~1-15 μM | Multiple | Cell cycle arrest, ROS generation [5] |
Standardized Protocol for Viability Assessment (WST-1 Assay) [7]:
This protocol can be adapted for various cell lines, with appropriate modification of culture conditions and treatment durations. Researchers should note that This compound cytotoxicity shows significant variation between cell types, with reported EC50 values ranging from sub-micromolar to tens of micromolar depending on the specific cell line and experimental conditions [7].
This compound induces programmed cell death through multiple interconnected mechanisms that can be quantified using standardized laboratory techniques:
Experimental Approach for Apoptosis Quantification:
Key Technical Considerations: this compound has been shown to fragment DNA, stimulate apoptosis, and impair production of reactive oxygen species in various cancer cell lines [8]. The drug also causes destabilization of lipid bilayers at higher concentrations, which can be evaluated using ATR-IR and 31P NMR to study drug-lipid interactions [5]. This membrane disruption effect may contribute to its observed potentiation of conventional chemotherapy agents.
Beyond direct cytotoxicity, this compound impacts fundamental oncogenic processes through multiple measurable parameters:
Proliferation Assessment Protocol:
Migration and Invasion Evaluation:
Studies have confirmed that this compound inhibits cell migration and invasiveness in addition to reducing viability, suggesting potential applications in limiting metastatic spread [5]. These effects appear mediated through the drug's influence on Akt signaling and cytoskeletal organization.
This compound presents specific solubility challenges for in vitro experimentation that require consideration in experimental design:
Researchers should note that this compound demonstrates significant inter-individual variability in pharmacokinetics in clinical settings, which may inform concentration ranges selected for in vitro studies [6]. The drug's serum half-life ranges from 15-30 hours for oral administration, while the decanoate ester formulation provides sustained release over 2-4 weeks [3].
The accumulated data on this compound's pharmacodynamics supports several promising research applications:
Future research directions should prioritize mechanistic elucidation of this compound's anticancer effects, combination therapy strategies with conventional chemotherapeutics, and advanced delivery system development to enhance therapeutic efficacy while minimizing off-target effects.
1. Introduction Fluphenazine Hydrochloride (FPZH) is a typical antipsychotic drug used for the treatment of schizophrenia and bipolar disorder [1] [2]. Quality control (QC) and stability testing of its solid oral dosage forms require robust, specific, and accurate analytical methods. This application note summarizes a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, developed as per International Council for Harmonisation (ICH) guidelines [1]. The method effectively separates FPZH from its degradation products, making it suitable for both QC and stability studies.
2. Experimental Protocol
2.1. Materials and Reagents
2.2. Instrumentation and Chromatographic Conditions The method was developed using a standard HPLC system with a UV or PDA detector [1] [4]. The detailed conditions are summarized in the table below.
Table 1: Optimized Chromatographic Conditions [1]
| Parameter | Specification |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.02 M Phosphate Buffer (pH 3.0) : Methanol : Acetonitrile |
| Ratio (v/v/v) | 500 : 300 : 200 |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
2.3. Preparation of Solutions
2.4. Forced Degradation (Stress) Studies Forced degradation is critical to demonstrate the stability-indicating property of the method. The workflow and typical conditions are outlined below and in the following diagram.
Table 2: Summary of Forced Degradation Conditions [1] [5]
| Stress Condition | Parameters | Results |
|---|---|---|
| Acidic Hydrolysis | 0.1 N HCl, at room temperature for up to 48 hrs [5] | Stable |
| Alkaline Hydrolysis | 0.1 N NaOH, at room temperature for up to 48 hrs [5] | Stable |
| Oxidative Degradation | Exposed to 3% H2O2 [5] | Significant Degradation |
| Photolytic Degradation | Exposed to UV light for up to 7 days [1] [5] | Significant Degradation |
| Thermal Degradation | Solid drug exposed to 75°C for up to 48 hrs [5] | Stable |
Diagram 1: Logical workflow for conducting forced degradation studies on this compound HCl. Conditions in green showed minimal degradation, while those in red induced significant degradation [1] [5].
3. Method Validation The optimized method was validated as per ICH Q2(R1) guidelines [1] [5]. The key validation parameters are summarized below.
Table 3: Summary of Method Validation Parameters [1] [4] [6]
| Validation Parameter | Results & Specifications | | :--- | :--- | | Linearity Range | 2.5 - 120 µg/mL | | Correlation Coefficient (r²) | > 0.999 | | Precision (% RSD) | Intra-day: ≤ 0.25% [4] | | | Inter-day: ≤ 0.21% [4] | | Accuracy (% Recovery) | 97% - 102% | | Specificity | No interference from excipients or degradation products. Peak purity confirmed. | | LOD / LOQ | LOD: 0.8 µg/mL [7] | LOQ: 1.5 µg/mL [7] |
4. Application The validated method is suitable for:
5. Conclusion The described RP-HPLC method is simple, rapid, precise, accurate, and stability-indicating. It is fully validated and can be successfully applied in quality control laboratories for the analysis of this compound Hydrochloride in solid oral dosage forms.
Fluphenazine hydrochloride is a potent antipsychotic drug belonging to the phenothiazine class, widely used for the treatment of schizophrenia and bipolar disorder. Ensuring the quality, stability, and potency of its pharmaceutical formulations, particularly injections, requires robust and specific analytical methods. This document provides detailed application notes and protocols for the analysis of this compound HCl in injections using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The methods outlined are stability-indicating, validated according to International Council for Harmonisation (ICH) guidelines, and suitable for both quality control and forced degradation studies [1] [2].
The core principle involves separating this compound HCl from its potential degradation products on a reversed-phase C18 column and detecting it at a wavelength of 256 nm, which is near the absorption maximum for this compound. The protocols have been optimized to provide excellent resolution, accuracy, and precision.
Two primary chromatographic methods have been established and validated for the analysis of this compound HCl. The first is an HPLC method, and the second is a High-Performance Thin-Layer Chromatographic (HPTLC) method, which serves as a complementary technique.
Table 1: Optimized Chromatographic Conditions for this compound HCl Analysis
| Parameter | HPLC Method [1] | HPTLC Method [3] |
|---|---|---|
| Instrument | HPLC with UV/Vis Detector | HPTLC System with Densitometer |
| Column/Plate | C18 Column (250 mm x 4.6 mm, 5 µm) | Silica Gel F254 HPTLC Plates |
| Mobile Phase | Methanol : Acetonitrile : 10 mM Ammonium Acetate (70:15:15, v/v/v), pH 6.0 (adjusted with Acetic Acid) | Methanol : Purified Water (9:1, v/v) |
| Flow Rate | 1.0 mL/min | - |
| Detection Wavelength | 259 nm | 306 nm |
| Injection Volume | 20 µL | 100-500 nL (as bands) |
| Analysis Temperature | Ambient Temperature | Ambient Temperature |
| Runtime | Not Specified | Not Specified |
Table 2: Validation Parameters of the Analytical Methods
| Validation Parameter | HPLC Method Performance [1] | HPTLC Method Performance [3] |
|---|---|---|
| Linearity Range | 10–60 µg/mL | 100–500 ng/band |
| Correlation Coefficient (r) | > 0.999 | 0.998 |
| Precision (RSD) | Intra-day & Inter-day RSD < 2% | Intra-assay: 0.73–1.77% Inter-assay: 1.18–1.86% | | Accuracy (% Recovery) | Close to 100% (Data from spiked samples) | 98.29 – 101.53% | | LOD/LOQ | Not explicitly stated | LOD: 1.45 ng LOQ: 4.40 ng | | Specificity | Resolved drug peak from degradation products | Selective for drug and preservatives in injections |
The following workflow outlines the key steps of the HPLC analysis and method development process:
Forced degradation studies are critical to demonstrate the method's specificity and the inherent stability of the drug substance.
Perform degradation on the standard stock solution (1000 µg/mL) as follows [1]:
Inject the stressed samples into the HPLC system using the conditions detailed in Protocol 3.1. Compare the chromatograms with those of an unstressed standard. Note the appearance of any degradation products, their retention times, and the reduction in the main drug peak area. The method is considered stability-indicating if there is no interference between the peak of the active pharmaceutical ingredient and the peaks of the degradation products [1] [2].
The developed HPLC method must be validated as per ICH guideline Q2(R1) [1]. The validation process and its relationship to analytical quality are structured as follows:
The detailed protocols and application notes provided herein establish a reliable, specific, and validated stability-indicating RP-HPLC method for the analysis of this compound HCl in injections. The method effectively separates the drug from its degradation products formed under various ICH-prescribed stress conditions, making it an indispensable tool for quality control laboratories and stability studies in pharmaceutical development. The use of UV detection at 256 nm ensures high sensitivity and specificity for accurate quantification.
The table below summarizes the core dosing and administration parameters for this compound decanoate injection [1] [2].
| Parameter | Specification |
|---|---|
| Indication | Schizophrenia [1] |
| Recommended Loading Dose | 12.5 - 25 mg IM, administered weekly for 3 weeks [1]. |
| Maintenance Dose & Interval | 12.5 - 75 mg IM every 2 weeks (most common); intervals can be extended up to every 4-6 weeks for stable patients [1] [2]. |
| Maximum Dose | 100 mg per injection [2]. |
| Therapeutic Drug Monitoring | Trough plasma level target: 1 - 4 ng/mL [1]. |
| Oral Overlap | Not recommended when using a loading dose regimen. Without loading doses, an oral overlap may be needed for 4-6 weeks [1]. |
| Injection Site | Deep intramuscular (gluteal or deltoid) or subcutaneous [1] [2]. |
| Storage | Store at room temperature [1]. |
| Oral this compound Daily Dose | This compound Decanoate IM Dose |
|---|---|
| 10 - 20 mg | 25 mg every 2 weeks |
This oil-based formulation requires specific handling and injection techniques to ensure proper delivery and patient comfort [1]:
The workflow for initiating treatment and managing ongoing therapy can be visualized as follows:
Researchers and clinicians should be vigilant for these potential serious side effects [3] [4] [5]:
I hope these detailed application notes provide a robust framework for your work. Should you require further clarification on specific experimental parameters, feel free to ask.
References:
Fluphenazine is a high-potency, first-generation (typical) antipsychotic belonging to the piperazine class of phenothiazines. [1] Its primary mechanism of action is believed to be the antagonism of postsynaptic dopamine D2 receptors within the mesolimbic pathway of the brain, which is responsible for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions. [1] [2] Additionally, it exhibits antagonistic properties at alpha-1 adrenergic receptors, muscarinic-1 cholinergic receptors, and histamine-1 receptors, which contributes to its side effect profile. [1]
The drug was approved by the FDA in 1959 and is listed by the World Health Organization (WHO) as an essential medicine for psychosis, valued for its low cost and wide availability, particularly in resource-limited settings. [3] [2]
This compound is contraindicated in patients with:
Individual dosage requirements vary significantly, and therapy must be carefully titrated using the lowest possible effective dose. [4] [7] The following structured dosing schedule is recommended.
Table 1: Standard Oral this compound Hydrochloride Dosing for Adults
| Phase | Dosage Regimen | Frequency | Maximum Recommended Dose | Notes |
|---|---|---|---|---|
| Initial | 2.5 mg to 10 mg per day [6] [8] | Divided doses every 6-8 hours [1] [7] | --- | Start low, increase gradually. [4] |
| Maintenance | 1 mg to 5 mg per day [6] [8] [2] | Once daily or divided doses [6] [8] | --- | Initiate once symptoms are controlled. [4] |
| Severe Cases | May require upward titration [6] | Divided doses every 6-8 hours | 40 mg per day [6] [8] [2] | Use >20 mg/day with caution; safety of prolonged use >40 mg/day not established. [4] [7] |
Table 2: Special Population Dosing Adjustments
| Population | Recommended Initial Dosage | Titration & Notes |
|---|---|---|
| Geriatric/Debilitated | 1 mg to 2.5 mg per day [6] [8] | Increase dosage more gradually than in adults. [4] [7] |
| Hepatic Impairment | Contraindicated [6] [8] | Discontinue if cholestatic jaundice develops. [4] |
| Renal Impairment | Use with caution [8] | Discontinue if BUN becomes abnormal. [8] |
The following workflow outlines the core process for initiating and maintaining oral this compound therapy:
For research protocols or stringent clinical management, adherence to the following is critical:
This compound is associated with a range of potential adverse effects, necessitating rigorous monitoring.
The most significant safety concerns involve the nervous and cardiovascular systems.
Table 3: Critical Adverse Effects and Management
| Category | Specific Adverse Effects | Monitoring & Management |
|---|---|---|
| Extrapyramidal Symptoms (EPS) | Akathisia, rigidity, acute dystonia, parkinsonism, tardive dyskinesia [6] [1] [9] | Baseline & periodic assessments (e.g., AIMS). Manage with dose reduction or medications (e.g., benztropine). [1] |
| Cardiovascular Effects | Orthostatic hypotension, tachycardia, QT-interval prolongation [1] [2] | Baseline ECG in at-risk patients. Monitor BP and heart rate. Avoid with drugs that prolong QT. [1] [8] [2] |
| Metabolic/Endocrine | Weight gain, hyperprolactinemia (galactorrhea, amenorrhea, impotence) [6] [1] | Monitor weight. Inquire about symptoms. |
| Hematologic Effects | Leukopenia, neutropenia, agranulocytosis [6] [1] [7] | Baseline CBC and monitor for signs of infection (fever, sore throat). Discontinue if ANC <1000/mm³. [8] [7] |
| Serious Syndromes | Neuroleptic Malignant Syndrome (NMS): Hyperpyrexia, rigidity, AMS, autonomic instability. [6] [1] [2] | Immediate discontinuation, intensive supportive care, and medical emergency management. |
| Anticholinergic Effects | Dry mouth, constipation, urinary retention, blurred vision [1] | Symptomatic management. Use with caution in patients with glaucoma or prostate hypertrophy. [5] |
The following monitoring protocol is recommended for patient safety:
This compound is a major substrate of the CYP2D6 enzyme system. [1] Key interactions include:
Evidence from Cochrane reviews confirms that this compound is more effective than placebo for schizophrenia but is associated with a higher incidence of extrapyramidal adverse effects. [9]
Table 4: Summary of Efficacy and Key Adverse Event Data from Controlled Trials
| Outcome | Comparison (this compound vs. Placebo) | Relative Effect (95% CI) | Quality of Evidence | Source |
|---|---|---|---|---|
| Relapse (Long-term) | Favors this compound | RR 0.39 (0.05 to 3.31) | Very Low | [9] |
| Akathisia (Short-term) | Higher with this compound | RR 3.43 (1.23 to 9.56) | Moderate | [9] |
| Rigidity (Short-term) | Higher with this compound | RR 3.54 (1.76 to 7.14) | Moderate | [9] |
Oral this compound hydrochloride is a potent, cost-effective antipsychotic with a well-established role in managing schizophrenia. Its use requires meticulous attention to dosing, gradual titration, and proactive monitoring for a broad spectrum of adverse effects, particularly extrapyramidal symptoms. While it remains a vital tool, especially in resource-conscious settings, the availability of alternative antipsychotics with potentially more favorable side-effect profiles has influenced its place in therapy. For researchers and clinicians, adherence to the detailed protocols outlined herein is essential for ensuring both therapeutic efficacy and patient safety.
The conversion from oral to long-acting injectable (LAI) fluphenazine represents a critical intervention in the long-term management of schizophrenia, primarily aimed at overcoming the significant challenges of medication nonadherence which is prevalent across all stages of the disorder. [1] this compound decanoate, the first LAI antipsychotic approved by the FDA in 1968, provides sustained drug delivery through esterification with decanoic acid and formulation in sesame oil, creating a depot effect that maintains therapeutic plasma levels for extended periods ranging from 2-5 weeks per injection. [2] [3]
Research indicates that LAI antipsychotics may demonstrate superiority over oral formulations when accounting for greater illness severity and duration among patients in clinical trials. [1] The transition from oral to LAI therapy requires sophisticated understanding of route-dependent pharmacokinetic variations, particularly the bypass of first-pass metabolism that fundamentally alters metabolite profiles and drug exposure. [4] This protocol provides detailed methodologies for facilitating this conversion while maintaining therapeutic efficacy and minimizing adverse effects.
This compound functions primarily as a high-potency typical antipsychotic of the phenothiazine class, exerting its therapeutic effects through antagonism of postsynaptic dopamine D2 receptors in mesolimbic pathways. [2] [5] Additional receptor interactions include:
The drug's binding affinity varies significantly across receptor types, with particularly high affinity for D2 receptors (Ki = 0.89 nM) and 5-HT2A receptors (Ki = 3.8-98 nM). [3]
Table 1: Pharmacokinetic Parameters of this compound Formulations
| Parameter | Oral this compound | This compound Decanoate (LAI) | This compound Enanthate (LAI) |
|---|---|---|---|
| Bioavailability | 2.7% [3] | Not fully characterized | Not fully characterized |
| Time to Peak (Tmax) | 2 hours [3] | 1-2 days [3] | 2-3 days [3] |
| Half-life (Single Dose) | 14-16 hours [5] [3] | 6.8-9.6 days [6] | 3.5-4 days [6] |
| Half-life (Multiple Doses) | 14-16 hours [5] | 14.3 days [6] | Not determined |
| Time to Steady State | Approximately 3 days | 4-6 weeks [6] | Not determined |
| Therapeutic Plasma Range | 0.2-2.8 ng/mL [3] | <0.15-0.5 ng/mL (lower end), up to 4.0 ng/mL [6] | Similar to decanoate |
| Key Metabolites | This compound sulfoxide, 7-hydroxy-fluphenazine [4] | Predominantly parent compound [4] | Predominantly parent compound |
A critical pharmacokinetic difference between administration routes involves first-pass metabolism. Oral administration produces significantly higher levels of this compound sulfoxide compared to depot injection, where plasma levels of the parent drug predominate. [4] This metabolic variation has implications for both efficacy and side effect profiles, necessitating careful consideration during conversion.
The successful transition from oral to depot this compound requires adherence to several fundamental principles:
Table 2: this compound Oral to Depot Conversion Dosing Guide
| Daily Oral Dose | Initial Decanoate Dose | Dosing Interval | Oral Overlap Protocol |
|---|---|---|---|
| 5 mg/day | 12.5-25 mg | Every 2-3 weeks | 5 mg oral daily for 1-2 weeks post-injection |
| 10 mg/day | 25 mg | Every 2-3 weeks | 5-10 mg oral daily for 1-2 weeks post-injection |
| 15-20 mg/day | 37.5-50 mg | Every 2-3 weeks | 10 mg oral daily for 1-2 weeks post-injection |
| >20 mg/day | 50-100 mg (maximum) | Every 2-4 weeks | 10 mg oral daily for 1-2 weeks post-injection |
The conversion ratio from oral to decanoate this compound is approximately 1.25 times the daily oral dose administered every 2 weeks (e.g., 10 mg daily oral = 12.5 mg every 2 weeks decanoate). [2] Some studies suggest a broader conversion range of 1.2 to 2.5 times the daily oral dose given weekly. [6]
Figure 1: this compound Oral to Depot Conversion Workflow
Title: Protocol for Therapeutic Drug Monitoring During this compound Formulation Conversion
Objective: To characterize plasma concentration profiles and establish pharmacokinetic parameters during transition from oral to depot this compound.
Materials:
Methodology:
Baseline Assessment:
Post-Injection Sampling Protocol:
Oral Overlap Period:
Steady-State Assessment:
Data Analysis:
Elderly Patients: Initiate with lower doses (25-50% of adult dose) and extend dosing intervals (4-5 weeks). [5] Geriatric patients with dementia-related psychosis should not receive this compound due to increased mortality risk. [5] [7]
Hepatic Impairment: Contraindicated in patients with significant liver disease due to potential for worsening cholestatic jaundice and impaired metabolism. [5] [7]
Smokers: Cigarette smoking is associated with a 2.33-fold increase in clearance of this compound decanoate, necessitating potentially higher doses or shorter intervals. [6]
Table 3: this compound Adverse Effect Profile and Management
| Adverse Effect | Incidence/Prevalence | Monitoring Method | Management Protocol |
|---|---|---|---|
| Extrapyramidal Symptoms (EPS) | 65% require benztropine [2] | Abnormal Involuntary Movement Scale (AIMS) | Benztropine 1-4 mg/day or diphenhydramine 25-50 mg |
| Sedation | High (oral > LAI) [2] | Epworth Sleepiness Scale | Evening administration, dose reduction |
| Anticholinergic Effects | Moderate | Dry mouth, constipation, urinary retention scoring | Dose reduction, symptomatic management |
| QTc Prolongation | Conflicting data [2] | Baseline and periodic ECG | Risk-benefit assessment if QTc >450ms |
| Prolactin Elevation | Common | Galactorrhea, gynecomastia, menstrual changes | Monitor symptoms, consider switch to prolactin-sparing agent |
| Neuroleptic Malignant Syndrome | Rare but serious | CPK monitoring, clinical symptoms | Immediate discontinuation, intensive care support |
Abrupt withdrawal of this compound should be avoided due to potential for acute withdrawal syndrome (nausea, vomiting, restlessness, sweating) and rapid relapse. [3] Recommended discontinuation involves:
Tapering schedules should be individualized based on treatment duration, with longer treatments requiring more gradual reductions (5-10% dose reduction every 2-4 weeks).
The conversion from oral to depot this compound represents a valuable therapeutic strategy for enhancing treatment adherence and stabilizing pharmacokinetic profiles in schizophrenia management. The distinct metabolic pathways between formulations necessitate careful protocol implementation with appropriate oral overlap during initiation.
Future research directions should include:
This compound decanoate remains a clinically relevant option, particularly in resource-limited settings, though its side effect profile warrants careful patient selection and vigilant monitoring. [2]
This compound is a potent antipsychotic medication belonging to the phenothiazine class, specifically a trifluoromethyl phenothiazine derivative with a piperazine side chain. As a high-potency typical antipsychotic, this compound is clinically used for the management of psychotic disorders, particularly schizophrenia, and is available in both oral and long-acting depot formulations [1] [2]. Understanding the stability profile of this compound in solution is critical for pharmaceutical development, quality control, and ensuring patient safety and efficacy. The chemical instability of this compound under various environmental conditions presents significant challenges for formulation scientists and requires rigorous stability-indicating methods to monitor degradation during storage.
The structural features of this compound that contribute to its instability include the phenothiazine ring system, which is susceptible to oxidation, and the piperazine side chain that may undergo hydrolysis under certain conditions [3]. The presence of a trifluoromethyl group at position 2 of the phenothiazine ring increases the drug's potency but may also influence its degradation pattern. These structural characteristics make this compound particularly sensitive to environmental factors including light, oxygen, pH, and temperature, necessitating careful control of solution storage conditions to maintain product quality throughout its shelf life [3] [4].
Table 1: Summary of this compound Stability Under Various Stress Conditions
| Stress Condition | Parameters | Degradation Extent | Major Degradation Products Formed | Reference |
|---|---|---|---|---|
| Oxidative Stress | 10% H₂O₂, 24-48 hours | Significant degradation | Multiple oxidative products | [3] |
| Acidic Hydrolysis | 0.1N HCl, 24-48 hours | Moderate degradation | Hydrolyzed products | [3] |
| Alkaline Hydrolysis | 0.1N NaOH, 24-48 hours | Moderate degradation | Hydrolyzed products | [3] |
| Photolytic Stress | UV light, 3-7 days | Significant degradation | Photodegradation products | [3] [4] |
| Thermal Stress (Solution) | 75°C, 24-72 hours | Mild to moderate degradation | Varied degradation products | [3] |
| Thermal Stress (Solid) | 75°C, 24-48 hours | Minimal degradation | Limited degradation | [3] |
Table 2: Stability of this compound Analogue (Flu-A) in Aqueous Solutions
| pH Condition | Temperature | Time | Degradation Kinetics | Stability Characteristics |
|---|---|---|---|---|
| Acidic (0.1M HCl) | 363 K (90°C) | 24 hours | First-order kinetics | Moderate degradation |
| Acidic (1M HCl) | 363 K (90°C) | 36 hours | First-order kinetics | Significant degradation |
| Acidic (2M HCl) | 363 K (90°C) | 72 hours | First-order kinetics | Extensive degradation |
| Neutral (Water) | 363 K (90°C) | 36 hours | First-order kinetics | Moderate degradation |
| Neutral (Water) | 363 K (90°C) | 14 days | First-order kinetics | Extensive degradation |
| pH range 5.1-7.5 | 353 K (80°C) | Variable | Pseudo-first-order kinetics | pH-dependent degradation |
The stability of this compound in solution is influenced by multiple environmental and formulation factors. Oxidative stress represents the most significant factor causing substantial degradation of this compound, as demonstrated in forced degradation studies where the drug was exposed to 10% hydrogen peroxide [3]. The photolytic susceptibility of this compound is another critical consideration, with studies showing significant degradation when the drug substance was exposed to UV light for extended periods (3-7 days) [3] [4]. This photolability necessitates light-protected storage conditions for this compound solutions.
The pH of the solution significantly impacts this compound stability, with the drug demonstrating different degradation rates across the pH spectrum. Studies on this compound analogues have shown that degradation follows pseudo-first-order kinetics in aqueous solutions, with rates varying according to pH and temperature conditions [5]. Temperature is another critical accelerator of degradation, with elevated temperatures significantly increasing degradation rates according to Arrhenius kinetics. Interestingly, thermal degradation of solid this compound is less pronounced than in solution, suggesting that molecular mobility in solution facilitates degradation pathways [3].
This compound undergoes several characteristic degradation pathways when exposed to stress conditions, with the specific mechanism dependent on the environmental factors. The oxidative degradation pathway represents the most significant route of decomposition, involving the formation of sulfoxide derivatives through oxidation of the phenothiazine sulfur atom, followed by further ring oxidation [3]. This pathway is predominant when this compound solutions are exposed to oxygen or oxidixing agents, resulting in the formation of multiple oxidative degradation products that can be separated and characterized using LC-MS techniques.
Photodegradation constitutes another major degradation pathway for this compound, wherein exposure to UV or visible light initiates a complex series of photo-oxidation reactions and molecular rearrangements [3] [4]. The phenothiazine ring system is particularly susceptible to photochemical degradation, leading to the formation of colored degradation products. Additionally, hydrolytic degradation can occur under both acidic and basic conditions, potentially involving cleavage of the side chain or other molecular modifications [3]. The relative contribution of each pathway depends on the specific storage conditions, with multiple pathways potentially occurring simultaneously in suboptimal storage environments.
The structural identification of this compound degradation products has been accomplished primarily through LC-MS/MS studies which provide fragmentation patterns and molecular weight information [3]. These studies have revealed that the major degradation products result from modifications to the phenothiazine ring system, particularly at the sulfur and nitrogen atoms, with the piperazine side chain remaining relatively stable under most conditions. The sulfoxide derivatives typically appear as early eluting peaks in reversed-phase HPLC chromatograms due to their increased polarity compared to the parent drug.
The degradation pathway for this compound can be postulated based on the identified degradation products and their fragmentation patterns. The initial oxidation step generates the sulfoxide, which may undergo further oxidation to form sulfone derivatives or undergo molecular rearrangement. In photodegradation, the mechanism likely involves the formation of free radicals that initiate a cascade of decomposition reactions. Understanding these degradation products is essential for developing stability-indicating methods that can effectively separate and quantify the parent drug from its degradation products to ensure accurate assessment of solution stability [3] [5].
Table 3: HPLC Conditions for this compound Stability Assessment
| Parameter | Method 1 (this compound HCl) | Method 2 (this compound Tablet) | Method 3 (Flu-A Analogue) |
|---|---|---|---|
| Column | C18 (250 mm × 4.6 mm, 5 µm) | C18 | Merck LiChrospher RP-18 (125 × 4 mm, 5 µm) |
| Mobile Phase | MeOH:ACN:10mM ammonium acetate (70:15:15, v/v/v) pH 6.0 | 0.02M phosphate buffer (pH 3.0):MeOH:ACN (500:300:200, v/v/v) | Citric acid/potassium chloride:ACN (70:30) |
| Flow Rate | 1 mL/min | 1 mL/min | 1 mL/min |
| Detection | UV 259 nm | UV 254 nm | UV 257 nm |
| Temperature | Ambient | Ambient | Ambient |
| Injection Volume | 20 µL | Not specified | 50 µL |
| Runtime | Not specified | Not specified | Not specified |
High-performance liquid chromatography with UV detection represents the primary analytical technique for assessing this compound stability in solution [3] [4] [5]. The developed methods have been validated according to ICH guidelines to demonstrate specificity, accuracy, precision, and linearity in the presence of degradation products. The chromatographic conditions are optimized to achieve baseline separation between this compound and its degradation products, ensuring accurate quantification of the drug substance despite the presence of degradants. The use of C18 reversed-phase columns with isocratic or gradient elution provides excellent separation efficiency for this compound and its related substances.
The specificity of these stability-indicating methods is demonstrated through forced degradation studies, where this compound is subjected to various stress conditions and the resulting chromatograms show no interference between the drug peak and degradation products [3] [5]. Method validation parameters include linearity (typically demonstrated over a range of 2.5-120 μg/mL for this compound HCl with correlation coefficients >0.999), accuracy (recovery rates >97%), precision (RSD <2%), and robust quantification limits [3] [4]. These validated methods are suitable for both quality control testing and stability studies of this compound in solution formulations.
For comprehensive characterization of degradation products, LC-MS/MS systems with electrospray ionization (ESI) in positive mode are employed to obtain structural information [3] [5]. These systems typically operate with a mass/charge (m/z) ratio in the range of 50-1000, allowing detection of both parent drug and degradation products. The mass spectrometry conditions optimized for this compound analysis include specific drying gas temperature, nebulizing gas flow, nebulizing gas pressure, and capillary voltage to achieve optimal ionization and fragmentation for structural elucidation.
Additional techniques such as ATR-IR and 31P NMR have been used to study the interaction of this compound with lipid bilayers, providing insights into how the drug affects membrane structure and how this might relate to its stability in different formulation environments [6]. These advanced analytical approaches help formulators understand not only the chemical stability of this compound but also its physical stability in various solution environments, particularly when surfactants or other excipients are included in the formulation to enhance solubility or stability.
Forced degradation studies are conducted to elucidate the intrinsic stability characteristics of this compound and to validate stability-indicating analytical methods. The protocol involves subjecting the drug substance to various stress conditions that exceed those expected during normal storage, thus accelerating degradation to generate measurable degradation products within a reasonable timeframe [3].
Acidic and Alkaline Degradation: Prepare separate solutions of this compound (1000 μg/mL) in methanol. Add 1 mL of stock solution to 1 mL of 0.1N HCl (for acidic degradation) or 0.1N NaOH (for alkaline degradation) in 10-mL volumetric flasks. Make up to volume with methanol and allow to stand for 12, 24, and 48 hours. Withdraw 1 mL aliquots at each time point, neutralize with NaOH or HCl respectively to neutral pH, then dilute to 10 mL with methanol for analysis [3].
Oxidative Degradation: Add 1 mL of this compound stock solution (1000 μg/mL) and 1 mL of 10% hydrogen peroxide to a 10-mL volumetric flask. Make up to volume with methanol and allow to stand for 12, 24, and 48 hours. Further dilute with methanol to achieve appropriate concentration for HPLC analysis [3].
Photolytic Degradation: Spread the drug substance in a thin layer in a petri dish and expose to UV light in a photostability chamber equipped with both UV and white fluorescent lamps according to ICH Q1B guidelines. Expose samples for 3, 5, and 7 days. Prepare solutions of the exposed drug in methanol (100 μg/mL) for analysis [3].
Thermal Degradation (Solution): Expose this compound solutions to dry heat at 75°C for 24, 48, and 72 hours. Prepare solutions with concentration of 100 μg/mL and analyze at each time point [3].
The solution stability protocol is designed to simulate real-world storage conditions and predict the shelf-life of this compound solutions under various environmental scenarios. This systematic approach provides comprehensive data on the factors most critical to this compound solution stability.
Solution Preparation: Prepare stock solution of this compound hydrochloride in methanol at concentration of 1000 μg/mL. Dilute appropriately with solvents of different pH values (acidic, neutral, basic) to working concentration of 100 μg/mL. Divide each solution into multiple aliquots in amber glass vials to minimize photodegradation during storage [3] [5].
Storage Conditions: Store solution aliquots under controlled conditions including refrigerated (2-8°C), room temperature (25°C), and accelerated (40°C) environments. Include samples for photostability testing stored in light cabinets according to ICH Q1B guidelines with exposure to both UV and visible light [3].
Time Points: Analyze samples initially (T=0) and at predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks) to monitor degradation over time. Additional time points may be added based on the rate of degradation observed [3] [5].
Analysis: At each time point, analyze samples using the validated stability-indicating HPLC method. Quantify the percentage of intact this compound remaining and identify and monitor any degradation products that form. Calculate degradation kinetics and predict shelf-life using Arrhenius equation for accelerated stability data [3] [4] [5].
Based on comprehensive stability studies, specific storage recommendations can be established to maintain this compound solution stability throughout its shelf life. Protection from light is paramount, as this compound demonstrates significant photosensitivity, requiring storage in amber glass containers or other light-resistant packaging [3] [4]. The use of light-protected infusion sets and administration equipment may also be necessary for parenteral solutions during clinical use to prevent photodegradation during administration.
Temperature control represents another critical factor, with refrigerated storage (2-8°C) recommended for long-term stability of this compound solutions [3]. However, the drug may demonstrate adequate short-term stability at room temperature, facilitating practical handling during preparation and administration. The solution pH should be carefully controlled and optimized, typically in the slightly acidic to neutral range (pH 6.0), to minimize both acidic and alkaline hydrolysis while maintaining drug solubility [3]. Additionally, protection from oxygen through nitrogen sparging or use of airtight containers can mitigate oxidative degradation during storage.
Proper handling procedures are essential to maintain this compound solution stability from preparation through administration. When preparing this compound solutions, avoid excessive agitation that might introduce oxygen or cause oxidative degradation. Use of freshly prepared solutions is recommended whenever possible, as stability data typically demonstrates that long-term storage of diluted solutions results in progressive degradation [3].
For parenteral administration, compatibility with administration sets and containers must be considered. Some studies indicate that this compound may interact with polyvinylchloride (PVC) infusion sets, potentially leading to drug adsorption or leaching of plasticizers [7]. Therefore, the use of alternative materials such as polyethylene or polyolefin infusion sets may be preferable. When diluting this compound solutions for infusion, ensure compatibility with diluents and avoid sudden changes in pH or concentration that might precipitate the drug or accelerate degradation [7]. These handling considerations are particularly important for ensuring accurate dosing and patient safety during clinical use of this compound solutions.
The stability of this compound in solution is influenced by multiple factors including light, oxygen, temperature, pH, and storage time. Comprehensive forced degradation studies demonstrate that this compound is particularly susceptible to oxidative and photolytic degradation, with moderate sensitivity to hydrolytic conditions across acidic and alkaline pH ranges. The development and validation of stability-indicating HPLC methods enables accurate monitoring of this compound degradation and identification of degradation products under various storage conditions.
The experimental protocols outlined in this document provide researchers and pharmaceutical professionals with standardized approaches for assessing this compound stability, predicting shelf-life, and establishing optimal storage conditions. Implementation of these protocols will ensure the reliability of stability data supporting the development and quality control of this compound formulations. By adhering to the recommended storage and handling conditions—particularly protection from light, controlled temperature storage, and optimized pH—the stability of this compound in solution can be maintained, thereby ensuring product quality, efficacy, and patient safety throughout the shelf life of the pharmaceutical product.
The Fluphenazine Hydrochloride Radical Cation (FPH•+) Assay represents a significant advancement in the field of antioxidant capacity assessment, providing researchers with a rapid, precise, and economical method for quantifying the total antioxidant capacity (TAC) in various biological and food matrices. Originally developed in 2012, this method has gained recognition for its comparable sensitivity to established assays such as ABTS and DMPD, while offering simplified procedures and reduced operational costs [1]. The fundamental principle underlying this assay involves the chemical generation of a stable orange-colored radical cation through oxidation of this compound hydrochloride, which subsequently undergoes reduction in the presence of antioxidant compounds, resulting in a measurable decrease in color intensity that correlates directly with antioxidant capacity.
The assay operates on the mechanism of single electron transfer from antioxidant molecules to the stable FPH•+ complex. This compound hydrochloride, when reacted with persulfate in an acidic environment, undergoes oxidation to form the radical cation FPH•+ which exhibits maximum absorption at 500 nm in the first-order derivative spectrum [1]. The introduction of antioxidant compounds to this system facilitates the reduction of FPH•+ back to its colorless form, with the degree of decolorization being proportional to the concentration and potency of the antioxidants present. This reaction follows the principle that antioxidant activity can be quantified by measuring the ability of compounds to inhibit or reduce the formation of radical species, thereby providing a comprehensive assessment of the cumulative radical-scavenging capacity of a sample.
The significance of TAC measurement extends across multiple research domains, from food science to clinical diagnostics. Oxidative stress, characterized by an imbalance between oxidants and antioxidants, has been implicated in numerous pathological conditions including metabolic syndrome, cardiovascular diseases, and infertility [2]. The FPH•+ assay offers researchers a valuable tool for evaluating redox balance in biological systems and assessing the antioxidant potential of natural products, pharmaceuticals, and dietary components. Unlike methods that require specialized equipment, this assay can be performed using standard laboratory instrumentation, making it accessible to a broad range of research facilities.
The following reagents are required for the FPH•+ assay:
Table 1: Preparation of Stock Solutions for FPH•+ Assay
| Solution | Composition | Concentration | Storage Conditions | Stability |
|---|---|---|---|---|
| This compound HCl stock | This compound HCl in 3M H₂SO₄ | 20 mM | 4°C, protected from light | 2 weeks |
| Persulfate solution | K₂S₂O₈ in deionized water | 1 mM | 4°C | 1 week |
| Sulfuric acid solution | Concentrated H₂SO₄ in deionized water | 3 M | Room temperature | 6 months |
| Ascorbic acid standard | Ascorbic acid in deionized water | 1 mM | Prepared fresh daily | 24 hours |
| Working radical solution | This compound + persulfate in 3M H₂SO₄ | 2 mM FPH, 0.05 mM persulfate | Prepared fresh before assay | 2 hours |
The radical generation process is a critical step that requires precise control to ensure reproducible results. Prepare the working radical solution by combining this compound hydrochloride and persulfate in 3 mol/L sulfuric acid at final concentrations of 2 mmol/L and 0.05 mmol/L respectively [1]. The procedure involves the following sequential steps:
Biological samples including serum, plasma, and saliva require protein precipitation prior to analysis. Mix the sample with an equal volume of methanol or acetone, vortex for 30 seconds, and centrifuge at 10,000 × g for 10 minutes. Collect the supernatant and dilute appropriately with distilled water or buffer to fall within the linear range of the assay. For tissue homogenates, prepare 10% (w/v) homogenates in ice-cold phosphate buffer (pH 7.4), centrifuge at 12,000 × g for 15 minutes, and use the clear supernatant for analysis after appropriate dilution.
Fruit and vegetable extracts should be prepared using a standardized extraction method. Weigh 1-2 g of fresh sample, homogenize with 10 mL of 80% methanol, and shake continuously for 2 hours at room temperature. Filter the extract through Whatman No. 1 filter paper and evaporate under reduced pressure at 40°C. Reconstitute the residue in distilled water or appropriate solvent to a known concentration (typically 1 mg/mL) for analysis.
The following step-by-step protocol describes the standard procedure for determining TAC using the FPH•+ assay:
Table 2: Typical Assay Performance Characteristics for Various Sample Types
| Sample Type | Linear Range | Detection Limit | Precision (CV%) | Recovery (%) |
|---|---|---|---|---|
| Standard antioxidants | 0-100 μmol/L AAE | 0.5 μmol/L | 1.5-2.5% | 98-102% |
| Fruit juices | 0.5-50 μg/mL AAE | 0.2 μg/mL | 2.0-3.5% | 95-104% |
| Serum/plasma | 0.2-40 μmol/L AAE | 0.1 μmol/L | 3.0-4.5% | 92-106% |
| Plant extracts | 1-100 μg/mL AAE | 0.5 μg/mL | 2.5-4.0% | 90-105% |
The following diagram illustrates the complete experimental workflow for the FPH•+ assay:
The total antioxidant capacity of samples is determined by calculating the percentage inhibition of the FPH•+ radical cation and comparing it to a standard curve prepared using ascorbic acid. The fundamental calculations proceed as follows:
Percentage inhibition calculation:
Where A_control is the absorbance of the FPH•+ solution without antioxidant, and A_sample is the absorbance of the FPH•+ solution with added sample or standard.
Standard curve preparation: Prepare a calibration curve by plotting the percentage inhibition against the concentration of ascorbic acid standards (0-100 μmol/L). The relationship is typically linear within this range, following the equation:
Where y is the percentage inhibition, x is the ascorbic acid concentration, m is the slope, and c is the y-intercept.
TAC determination: Calculate the TAC of unknown samples by interpolating their percentage inhibition values on the standard curve. Express results as ascorbic acid equivalents (AAE) per unit volume or mass (e.g., μmol AAE/g fresh weight or μmol AAE/mL serum) [1].
For research applications, include appropriate statistical analyses to ensure result reliability. Calculate the mean and standard deviation of triplicate measurements. Determine the coefficient of variation (CV%) for precision assessment, which should ideally be below 5%. For method validation studies, calculate the correlation coefficient (r²) of the standard curve, which should exceed 0.995 for acceptable linearity. When comparing different methods, perform regression analysis and determine Bland-Altman limits of agreement to assess method comparability.
The analytical validation of the FPH•+ assay has demonstrated excellent performance characteristics comparable to established TAC methods. Key validation parameters include:
Table 3: Comparison of FPH•+ Assay with Other TAC Determination Methods
| Parameter | FPH•+ Assay | ABTS Assay | FRAP Assay | DPPH Assay |
|---|---|---|---|---|
| Radical Source | This compound + persulfate | ABTS + persulfate | Fe³⁺-TPTZ complex | DPPH in methanol |
| Reaction Time | 10-15 minutes | 4-6 minutes | 30-60 minutes | 30 minutes |
| Wavelength | 500 nm | 734 nm | 593 nm | 517 nm |
| pH Conditions | Acidic (3M H₂SO₄) | Neutral or acidic | Acidic (pH 3.6) | Neutral |
| Applicability | Water and lipid-soluble antioxidants | Primarily water-soluble | Reductive antioxidants | Mainly lipid-soluble |
| Cost per Test | Low | Medium | Low | Low |
| Interferences | Low | Medium | High for certain ions | Medium |
The FPH•+ assay demonstrates comparable sensitivity to the well-established ABTS/K₂S₂O₈ and DMPD/FeCl₃ assays when applied to commercial orange juices, with no significant differences in ascorbic acid equivalent values [1]. The method offers particular advantages in terms of rapid analysis time, economic efficiency, and precision compared to contemporary assays. Furthermore, the FPH•+ assay shows excellent correlation with ABTS (r² = 0.942-0.978) and FRAP (r² = 0.891-0.935) methods when applied to fruit and vegetable extracts, confirming its reliability for food matrix analysis.
The FPH•+ assay has been successfully applied to diverse sample types, demonstrating its versatility in various research domains:
The following diagram illustrates the radical cation formation and antioxidant reaction mechanism:
Fluphenazine hydrochloride (FPZ) is a potent antipsychotic drug from the phenothiazine class, commonly used for the treatment of schizophrenia and bipolar disorder. Chemically, it is 2-(4-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-yl)ethan-1-ol dihydrochloride, presenting as a white crystalline, odorless powder that melts between 226–233°C. [1]
The chemical and physical stability of FPZ is a critical concern in pharmaceutical development. While the drug is reasonably stable when stored in closed containers, it demonstrates significant instability under stress conditions including exposure to high temperature, oxidative environments, and light. [1] This application note provides comprehensive protocols for HPLC analysis of this compound hydrochloride, including stability-indicating methods and forced degradation studies essential for pharmaceutical quality control and drug development applications.
The following workflow outlines the comprehensive process for this compound hydrochloride sample preparation and analysis:
Primary Stock Solution (1000 µg/mL)
Working Standard Solution (100 µg/mL)
USP Method Sample Preparation
Forced degradation studies are conducted according to ICH guidelines Q1A(R2) to establish the stability-indicating properties of the method and identify potential degradation products. [1]
Table 1: Summary of Forced Degradation Conditions for this compound Hydrochloride
| Stress Condition | Details | Duration | Post-Treatment |
|---|---|---|---|
| Acidic Hydrolysis | 0.1 N HCl at room temperature | 12, 24, 48 hours | Neutralize with NaOH to neutral pH |
| Alkaline Hydrolysis | 0.1 N NaOH at room temperature | 12, 24, 48 hours | Neutralize with HCl to neutral pH |
| Oxidative Degradation | 10% H₂O₂ at room temperature | 12, 24, 48 hours | Direct analysis after dilution |
| Photolytic Degradation | UV chamber (UV + white fluorescent lamps) | 3, 5, 7 days | Direct analysis after dilution |
| Thermal Degradation | Solid drug at 75°C | 12, 24, 48 hours | Direct analysis after dilution |
Multiple HPLC methods have been developed and validated for this compound hydrochloride analysis. The table below summarizes the key parameters for each approach:
Table 2: Comparison of HPLC Methods for this compound Hydrochloride Analysis
| Parameter | Stability-Indicating Method [1] | USP Compendial Method [2] | Alternative RP Method [3] |
|---|---|---|---|
| Column | C18 (250 mm × 4.6 mm, 5 µm) | C8 (150 mm × 4.6 mm) | Newcrom R1 C18 |
| Mobile Phase | Methanol:ACN:10mM ammonium acetate (70:15:15, v/v/v) | 0.2% TEA in diluent (ACN:MeOH:buffer, 30:30:40) | Acetonitrile:water:phosphoric acid |
| pH Adjustment | pH 6.0 with acetic acid | pH 2.5 with phosphoric acid | Not specified |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not specified |
| Injection Volume | 20 µL | 25 µL | Not specified |
| Detection Wavelength | 259 nm | 254 nm | Not specified |
| Temperature | Ambient | Not specified | Not specified |
| Sample Concentration | 100 µg/mL | 60 µg/mL | Not specified |
The stability-indicating HPLC method has been validated according to ICH guideline Q2(R1) with the following results: [1]
Forced degradation studies reveal that this compound hydrochloride is most susceptible to oxidative degradation, producing the highest number of degradation products under oxidative stress conditions. [1] Hydrolytic degradation (both acid and base) also produces significant degradation, while the drug demonstrates relatively higher stability under photolytic and thermal stress conditions.
The oxidative degradation pathway primarily involves the piperazine side chain and phenothiazine ring system, leading to the formation of multiple degradation products including sulfoxide derivatives and N-oxidation products. These degradation products have been identified and characterized using LC-MS/MS fragmentation studies, allowing for the proposal of a comprehensive degradation pathway for the drug. [1]
The developed methods are suitable for:
Fluphenazine hydrochloride is a potent antipsychotic medication belonging to the phenothiazine class, widely used in the treatment of schizophrenia and bipolar disorder. As a typical antipsychotic, it functions primarily by blocking postsynaptic dopaminergic D₁ and D₂ receptors in the brain. The compound is chemically described as 2-[4-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]piperazin-1-yl]ethan-1-ol dihydrochloride and exists as a white, crystalline, odorless powder with a melting point range of 226–233°C [1]. Analytical method validation is a critical regulatory requirement in pharmaceutical development and quality control, ensuring that analytical procedures are suitable for their intended use and generate reliable, reproducible results. For this compound hydrochloride, which demonstrates sensitivity to various stress conditions including oxidation and photolysis, validated stability-indicating methods are particularly essential for accurate quantification and characterization. These methods must effectively separate the active pharmaceutical ingredient from its degradation products to ensure accurate assessment of potency, purity, and stability throughout the product lifecycle [2].
The International Conference on Harmonisation (ICH) guidelines Q2(R1) and Q1A(R2) provide comprehensive frameworks for method validation and stability testing, respectively. This document presents detailed application notes and protocols for the validation of analytical methods for this compound hydrochloride, incorporating recent research findings and compendial methods. The protocols described herein have been specifically developed and optimized for the analysis of this compound in various pharmaceutical dosage forms, including tablets and injections, and are suitable for implementation in quality control laboratories for routine analysis and stability studies [3] [4].
The chromatographic analysis of this compound hydrochloride typically employs High-Performance Liquid Chromatography (HPLC) systems with UV or PDA detection. Commonly used instruments include the Waters 2965 RP-HPLC system with PDA detector and autosampler or equivalent systems from Shimadzu (LC-2010AD) [4] [1]. For mass spectrometric identification of degradation products, LC-MS/MS systems with positive electron spray ionization (ESI) mode are utilized, capable of scanning in the range of 50-1000 m/z [1].
Key reagents required include HPLC-grade acetonitrile and methanol, analytical reagent grade chemicals for buffer preparation (potassium dihydrogen phosphate, ammonium acetate, orthophosphoric acid), and purified water obtained from Milli-Q or equivalent water purification systems. This compound hydrochloride reference standards should be of pharmacopeial quality (USP, BP) [5] [1]. For forced degradation studies, reactive agents including hydrochloric acid (0.1-1N), sodium hydroxide (0.1-1N), and hydrogen peroxide (3-30%) are required [1].
Multiple chromatographic methods have been developed and validated for this compound hydrochloride analysis, offering flexibility for different laboratory settings and requirements. The following conditions have been demonstrated to be effective:
Method A: Utilizes a Phenomenex column (250 mm × 4.6 mm, 5 μm) or equivalent C18 column with a mobile phase consisting of 0.02 M phosphate buffer (pH 3.0, adjusted with orthophosphoric acid):methanol:acetonitrile in the ratio of 500:300:200 (v/v/v). The flow rate is maintained at 1.0 mL/min with detection at 254 nm [3].
Method B: Employs an ODS C18 column (150 × 4.6 mm id) with a mobile phase of 0.03 M potassium dihydrogen phosphate buffer-acetonitrile (40:60, v/v) adjusted to pH 4.0. The flow rate is 1 mL/min with UV detection at 250 nm [6].
Method C: Uses a C18 column (250 mm × 4.6 mm, 5 μm) with methanol:acetonitrile:10 mM ammonium acetate (70:15:15, v/v/v, pH 6.0 adjusted with acetic acid) as mobile phase at a flow rate of 1 mL/min and detection at 259 nm [1].
Method D: The USP compendial method specifies a column containing packing L7 (4-mm × 12.5-cm) with a mobile phase consisting of 0.2% triethylamine in a mixture of 0.05 M monobasic potassium phosphate (pH 2.5), acetonitrile, and methanol (40:30:30) at a flow rate of 1.0 mL/min with detection at 254 nm [5].
Standard stock solutions are typically prepared by accurately weighing approximately 10 mg of this compound hydrochloride reference standard into a 10-mL volumetric flask, dissolving in and diluting to volume with methanol to obtain a concentration of 1000 μg/mL [4] [1]. Working standard solutions are prepared by appropriate dilution of the stock solution with mobile phase or diluent (commonly water:methanol, 40:60) to reach the desired concentrations within the linear range of the method [4].
For tablet dosage forms, an average weight of tablets is determined, and powdered equivalent to about 10 mg of this compound hydrochloride is transferred to a 10-mL volumetric flask. The powder is dissolved in approximately 7-8 mL of diluent, sonicated for 10-15 minutes, and diluted to volume with the same solvent. The solution is filtered, and the first few mL of filtrate are discarded [3]. For injection formulations, an accurately measured volume equivalent to about 25 mg of this compound decanoate is transferred to a glass-stoppered, 50-mL volumetric flask. About 20 mL of isopropyl alcohol is added, the stopper is inserted, and the flask is shaken vigorously for at least one minute. The process is repeated after adding another 20 mL of isopropyl alcohol, then diluted to volume with the same solvent and mixed [7].
The validation of analytical methods for this compound hydrochloride follows ICH Q2(R1) guidelines, evaluating parameters including specificity, linearity, accuracy, precision, robustness, LOD, and LOQ [2]. The acceptance criteria for these parameters are established based on the intended use of the method and regulatory requirements.
Table 1: Method Validation Parameters and Acceptance Criteria for this compound Hydrochloride
| Validation Parameter | Acceptance Criteria | Experimental Design |
|---|---|---|
| Specificity | No interference from blank, placebo, or degradation products | Chromatographic separation of drug peak from forced degradation products |
| Linearity | Correlation coefficient (r) > 0.999 | Minimum of 5 concentrations across specified range |
| Accuracy | Recovery 98-102% | Spiked samples at three levels (50%, 100%, 150%) in triplicate |
| Precision | RSD ≤ 2% | Six replicate injections of standard and sample preparations |
| LOD | Signal-to-noise ratio ~3:1 | Progressive dilution of standard solution |
| LOQ | Signal-to-noise ratio ~10:1 | Progressive dilution of standard solution |
| Robustness | System suitability parameters within limits | Deliberate variations in mobile phase pH, composition, flow rate, column temperature |
The validation parameters for this compound hydrochloride methods have been extensively evaluated across multiple studies, demonstrating that the methods are suitable for their intended applications in quality control and stability testing.
Table 2: Summary of Validation Results for this compound Hydrochloride Methods
| Parameter | Reported Results | Experimental Details |
|---|---|---|
| Linearity Range | 2.0-20.0 μg/mL [6], 2.5-120 μg/mL [3] | Calibration curves constructed with 5-8 concentration levels |
| Correlation Coefficient (r) | >0.999 [3] [4] | - |
| LOD | 0.8 μg/mL [6], 1.45 ng (HPTLC) [8] | Signal-to-noise ratio approach |
| LOQ | 1.5 μg/mL [6], 4.40 ng (HPTLC) [8] | Signal-to-noise ratio approach |
| Precision (RSD) | Intra-day: 0.2% [4], Inter-day: 0.73-1.86% [8] | Six replicate injections at target concentration |
| Accuracy (% Recovery) | 97-102% [3], 98.29-101.53% [8], 99-100% [4] | Spike recovery at 50%, 100%, 150% of target concentration |
| System Suitability | Tailing factor: ≤2.0 [5], Theoretical plates: >2000 [5] | - |
The system suitability parameters are critical for ensuring the adequate performance of the chromatographic system throughout the analysis. The United States Pharmacopeia (USP) method for this compound hydrochloride specifies that the column efficiency should be not less than 2000 theoretical plates, the tailing factor not more than 2.0, and the relative standard deviation for replicate injections not more than 2.0% [5]. These parameters should be evaluated before proceeding with sample analysis.
Forced degradation studies are conducted to demonstrate the stability-indicating capability of the method by subjecting this compound hydrochloride to various stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis [1] [2]. These studies help identify the degradation products and elucidate the degradation pathways of the drug substance.
Table 3: Summary of Forced Degradation Studies for this compound Hydrochloride
| Stress Condition | Details | Degradation Observed | Major Findings |
|---|---|---|---|
| Acidic Hydrolysis | 0.1N HCl, 12-48 hours, room temperature | Moderate degradation | Drug stable in mild acidic conditions, significant degradation in strong acids |
| Alkaline Hydrolysis | 0.1N NaOH, 12-48 hours, room temperature | Significant degradation | Drug highly sensitive to basic conditions |
| Oxidative Degradation | 3-10% H₂O₂, 12-48 hours, room temperature | Extensive degradation | Maximum degradation among all stress conditions |
| Photolytic Degradation | UV light (ICH Q1B), 3-7 days | Significant degradation | Drug photosensitive, requires protection from light |
| Thermal Degradation | 75°C, 12-72 hours, solid state | Mild to moderate degradation | Relatively stable in dry heat |
The forced degradation studies reveal that this compound hydrochloride is particularly sensitive to oxidative stress and photolytic conditions, with significant degradation observed under these stress conditions [3] [1]. The drug is also susceptible to alkaline hydrolysis but shows relative stability under acidic conditions and dry heat. The degradation products formed under various stress conditions have been identified using LC-MS/MS, and degradation pathways have been proposed [1]. The method effectively separates the drug peak from all degradation products, demonstrating its stability-indicating properties.
The validated stability-indicating methods for this compound hydrochloride are essential for conducting comprehensive stability studies as per ICH guidelines. These studies include long-term stability testing (25°C ± 2°C/60% RH ± 5% RH), accelerated stability testing (40°C ± 2°C/75% RH ± 5% RH), and intermediate stability testing (30°C ± 2°C/65% RH ± 5% RH) [2]. The methods are employed to monitor the changes in drug potency and the formation of degradation products over time, enabling the establishment of retest periods for drug substances and shelf lives for drug products.
Stability studies have demonstrated that this compound hydrochloride requires protection from light throughout the analytical procedures and storage [5] [1]. The drug product packaging must provide adequate light protection and moisture barrier properties to maintain product quality throughout the shelf life. The validated methods are capable of detecting and quantifying the drug in the presence of its degradation products, ensuring that the stability results accurately reflect the quality of the product.
The validated methods have been successfully applied to the analysis of this compound hydrochloride in various pharmaceutical dosage forms, including tablets and injections [3] [4] [8]. For tablet formulations, the drug content is typically within 95-105% of the labeled claim, complying with pharmacopeial requirements [3]. For injection formulations, the content uniformity is critical, with specifications typically set at 90-115% of the labeled amount for oil-based injections [7].
The methods demonstrate excellent selectivity for this compound hydrochloride in the presence of formulation excipients, with no interference observed from common pharmaceutical additives. The accuracy of the methods, as demonstrated by recovery studies, ensures that the results obtained reliably reflect the actual drug content in the formulations. The precision of the methods allows for consistent results across different analysts, instruments, and laboratories, making them suitable for quality control applications in various settings.
Purpose: To subject this compound hydrochloride to various forced degradation conditions and demonstrate the stability-indicating capability of the analytical method.
Materials and Reagents:
Procedure:
Acidic Degradation:
Alkaline Degradation:
Oxidative Degradation:
Photolytic Degradation:
Thermal Degradation:
Acceptance Criteria: The method should effectively separate the drug peak from all degradation products. The peak purity of this compound should be established using PDA detection, indicating no co-elution with degradation products [1].
Purpose: To validate the analytical method for this compound hydrochloride by establishing linearity, accuracy, and precision.
Materials and Reagents:
Procedure:
Linearity:
Accuracy (Recovery):
Precision:
Acceptance Criteria:
Purpose: To determine the content of this compound hydrochloride in tablet dosage forms.
Materials and Reagents:
Procedure:
Standard Preparation:
Sample Preparation:
Chromatographic Conditions:
Analysis:
Inject the standard and sample preparations into the HPLC system.
Measure the peak responses for this compound hydrochloride.
Calculate the drug content using the formula:
Content (%) = (A_U/A_S) × (W_S/W_U) × (D_U/D_S) × 100
Where A_U and A_S are peak areas of sample and standard, W_S is weight of standard, W_U is weight of sample, D_U and D_S are dilution factors of sample and standard [3] [4].
Acceptance Criteria: The drug content should be within 90-110% of the labeled claim for tablets.
The following workflow diagram illustrates the complete method development and validation process for this compound hydrochloride analytical methods:
Figure 1: Workflow for this compound Hydrochloride Method Development and Validation
The validation approach for this compound hydrochloride analytical methods follows a systematic process from initial method development through validation and finally to application in stability studies and quality control. The process begins with careful optimization of chromatographic conditions, including column selection, mobile phase composition, and detection parameters. The method then undergoes comprehensive validation to establish performance characteristics, with particular emphasis on specificity through forced degradation studies. Once validated, the method is applied to various practical applications including stability studies under ICH conditions and analysis of pharmaceutical dosage forms.
The analytical methods presented in this document provide comprehensive validation parameters for the accurate and reliable quantification of this compound hydrochloride in pharmaceutical dosage forms. The methods demonstrate excellent specificity, linearity, accuracy, and precision over the specified concentration ranges, with appropriate sensitivity as evidenced by the LOD and LOQ values. The forced degradation studies confirm the stability-indicating nature of the methods, effectively separating this compound hydrochloride from its degradation products formed under various stress conditions.
These validated methods are suitable for application in quality control laboratories for routine analysis of this compound hydrochloride in bulk drug substances and pharmaceutical dosage forms, as well as for stability studies to establish shelf life and storage conditions. The methods comply with current ICH guidelines and pharmacopeial standards, ensuring their acceptability for regulatory submissions. The detailed protocols provided enable straightforward implementation in analytical laboratories, facilitating efficient and reliable analysis of this important antipsychotic medication.
This compound, a high-potency first-generation antipsychotic, primarily blocks postsynaptic dopamine D2 receptors in the basal ganglia and other brain regions, which is the key mechanism behind EPS [1] [2]. The resulting movement disorders are categorized by their time of onset.
The table below summarizes the primary types of EPS you may encounter in research or clinical observations.
| EPS Type | Time of Onset | Key Clinical Manifestations |
|---|---|---|
| Acute Dystonia [3] | Hours to days [3] | Sustained, often painful muscle spasms causing abnormal postures (e.g., neck twisting, jaw spasms, oculogyric crisis) [4] [3]. |
| Akathisia [3] | Hours to days [3] | Subjective sense of inner restlessness, compelling need to move, often observed as pacing, rocking, or inability to remain seated [5] [3]. |
| Parkinsonism [3] | Days to weeks | Bradykinesia (slowed movement), muscle rigidity, resting tremor, shuffling gait, and postural instability [4] [3]. |
| Tardive Dyskinesia (TD) [3] | Months to years [3] | Involuntary, choreoathetoid movements of the tongue, lips, face (e.g., tongue protrusion, lip smacking), and sometimes limbs or trunk [4] [3]. |
The following table outlines the standard management strategies for different EPS types, synthesized from clinical guidelines and literature [6] [3]. The level of evidence (LOE) is provided where available, with much of the data derived from adult studies.
| EPS Type | First-Line Management | Alternative/Adjunctive Management | Notes & LOE |
|---|---|---|---|
| Acute Dystonia | Antimuscarinics (e.g., Benztropine, Trihexyphenidyl) [6] [1] | Benzodiazepines [6] [3] | First-line treatment is highly effective [6]. |
| Akathisia | Reduce dose or switch to an SGA [6] [3]. | Beta-Blockers (e.g., Propranolol) [6]; Benzodiazepines [6]; Anticholinergics [6] | Beta-blockers and benzodiazepines have the best supporting evidence [6]. |
| Parkinsonism | Reduce dose or switch to an SGA [6] [3]. | Antimuscarinics (e.g., Benztropine) [6] [1] | Anticholinergics can be used if dose adjustment is not feasible [6]. |
| Tardive Dyskinesia | Switch from this compound to a Clozapine-like SGA [6]. | Valbenazine | Benzodiazepines | Deep Brain Stimulation (for severe, intractable cases) [6] [3] | Key intervention is early detection via tools like AIMS and discontinuation of the offending agent [6] [1]. |
For research purposes, a systematic approach to assessment is critical. The following workflow can be implemented in clinical trials or observational studies. The Extrapyramidal Symptom Rating Scale (ESRS) is a comprehensive tool recommended for quantifying these abnormalities [6].
Q1: What is the proposed mechanism by which this compound causes EPS? A1: this compound is a potent antagonist of the dopamine D2 receptor in the nigrostriatal pathway of the brain [1] [2]. This blockade disrupts the normal balance between dopamine and acetylcholine in the basal ganglia, which is essential for coordinating movement, leading to the various manifestations of EPS [3].
Q2: Are there any populations at particularly high risk for developing EPS from this compound? A2: Yes, identified risk factors include [6] [3]:
Q3: In a research setting, what is the recommended first step if a subject develops acute EPS? A3: The primary step is to review the causative medication [3]. The research protocol should allow for:
Q4: What are the serious side effects beyond EPS that require monitoring in a clinical trial? A4: Beyond EPS, this compound is associated with several serious adverse events that require rigorous safety monitoring [4] [1] [7]:
Fluphenazine, a first-generation antipsychotic, acts primarily as a potent antagonist of postsynaptic dopamine D2 receptors in the brain [1] [2]. This mechanism underlies its therapeutic effects but also leads to a high incidence of extrapyramidal side effects by disrupting dopaminergic pathways in the basal ganglia [1] [3] [4].
The table below outlines the primary types of movement disorders associated with this compound use.
| Disorder Type | Key Clinical Features | Typical Time of Onset |
|---|---|---|
| Akathisia [5] [6] | Subjective inner restlessness, compelling urge to move, inability to remain still; observed repetitive movements (leg swinging, pacing). | Acute: days to weeks after initiation/dose increase. Tardive: >3 months [5] [6]. |
| Parkinsonism [1] [3] [4] | Bradykinesia, muscle rigidity, resting tremor, postural instability. | Within days to weeks [3]. |
| Acute Dystonia [1] [4] [7] | Intermittent or sustained involuntary muscle contractions; abnormal postures (torticollis, oculogyric crisis, opisthotonus). | Within hours to days, often within first 48-96 hours [4]. |
| Tardive Dyskinesia/Dystonia [1] [4] [7] | Choreoathetoid movements (orofacial, limbs, trunk); tardive dystonia resembles acute dystonia but persists. | After months or years of use; may be irreversible [4]. |
Understanding the prevalence and risk factors is crucial for risk assessment and study design. The following table summarizes key quantitative data.
| Factor | Quantitative Data / Odds Ratio (OR) | Source / Context |
|---|---|---|
| General EPS Prevalence | Up to 44% of patients on antipsychotics experience a movement disorder [7]. | Clinical monitoring data [7]. |
| Akathisia with FGAs | Prevalence rates of up to 45% reported [5] [6]. | Meta-analysis and review data [5] [6]. |
| Parkinsonism with FGAs | Occurs in approximately 30-40% of patients treated with FGAs [3]. | Clinical observation data [3]. |
| Female Sex | Adjusted OR = 0.14 (95% CI: 0.042–0.465), indicating a significant association [4]. | Case-control study on predictors of EPS [4]. |
| Combination FGA Therapy | Adjusted OR = 0.095 (95% CI: 0.010–0.877), indicating a significant association [4]. | Case-control study on predictors of EPS [4]. |
| Substance Use | Khat chewing (OR=4.03); Recent alcohol use (OR=6.21) [4]. | Case-control study on predictors of EPS [4]. |
The primary mechanism behind these disorders is the blockade of D2 dopamine receptors in the nigrostriatal pathway. This leads to a downstream imbalance in the GABAergic and cholinergic systems, resulting in increased inhibition of thalamocortical projections and ultimately, hypokinetic movements like parkinsonism [7].
For akathisia, the pathophysiology is less clear but is thought to involve dopaminergic hypoactivity in the ventral striatum and serotonergic dysfunction, possibly related to 5-HT2A receptor overactivity [6] [7].
The following diagram illustrates a structured experimental approach for investigating these mechanisms.
FAQ 1: What are the primary in vivo models for studying this compound-induced akathisia, and what are their limitations?
FAQ 2: Our team is designing a study to mitigate akathisia. What are the evidence-based pharmacological countermeasures we should test?
FAQ 3: We observed acute, severe parkinsonism in a preclinical model. What is the recommended protocol for crisis management and confirmation?
For a quick comparison, the following tables summarize key experimental conditions from recent studies and the observed degradation of Fluphenazine Hydrochloride (FPZ) under various stress conditions.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 (Stability-Indicating) [1] | Method 2 (Quantification in Injections) [2] | Method 3 (Kinetics Application) [3] |
|---|---|---|---|
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Phenomenex (250 mm x 4.6 mm, 5 µm) | ODS C18 (150 mm x 4.6 mm) |
| Mobile Phase | MeOH:ACN:Ammonium Acetate (10 mM) (70:15:15, v/v/v), pH 6.0 | Water:MeOH (40:60, v/v) | Phosphate Buffer:ACN (40:60, v/v), pH 4.0 |
| Flow Rate (mL/min) | 1.0 | Not Specified | 1.0 |
| Detection Wavelength | 259 nm | 256 nm | 250 nm |
| Retention Time | Reported, specific value not provided | Reported, specific value not provided | Reported, specific value not provided |
Table 2: this compound Hydrochloride Forced Degradation Profile [1] [4]
| Stress Condition | Details | Extent of Degradation | Key Findings |
|---|---|---|---|
| Acidic Hydrolysis | 0.1 N HCl, 48 hours, Ambient Temperature | Minimal degradation | Drug is relatively stable under acidic conditions. |
| Alkaline Hydrolysis | 0.1 N NaOH, 48 hours, Ambient Temperature | Minimal degradation | Drug is relatively stable under alkaline conditions. |
| Oxidative Degradation | 10% H₂O₂, 48 hours, Ambient Temperature | Significant degradation | The condition that produces the maximum number of degradation products. |
| Photolytic Degradation | UV light (ICH Q1B), 7 days | Significant degradation | Drug is found to be sensitive to photolytic stress [4]. |
| Thermal Degradation | Solid drug, 75°C, 48 hours | Minimal to moderate degradation | Drug is more stable in solid state than in solution. |
Here are answers to common technical issues you might encounter during method setup and execution.
Q1: Why is my this compound peak shape tailing, and how can I improve it?
Q2: My method is not resolving the main drug peak from its degradation products. What should I adjust?
Q3: Which forced degradation conditions are most critical for this compound?
For researchers looking to replicate or adapt these studies, here is a detailed methodology for forced degradation.
Forced Degradation Study Protocol [1]
This procedure follows ICH guidelines Q1A(R2) and Q1B.
The following diagram illustrates the logical workflow for conducting a forced degradation study, from sample preparation to data analysis.
The following table summarizes the key cytochrome P450 (CYP) isoforms involved in fluphenazine metabolism and potential interactions [1] [2] [3].
| CYP Isoform | Interaction Role | Key Interacting Drugs/Classes | Clinical & Research Implications |
|---|---|---|---|
| CYP2D6 | Primary metabolic pathway [2] [3]. | Inhibitors: Paroxetine, fluoxetine, this compound itself, haloperidol, perphenazine, thioridazine [3]. | Reduced clearance may increase extrapyramidal symptoms (EPS) and other adverse effects. Crucial for studies on polymorphic populations (Poor vs. Extensive Metabolizers) [3]. |
| CYP1A2 | Secondary/Contributory pathway [2]. | Inducers: Tobacco smoke, charbroiled foods, omeprazole. Inhibitors: Fluvoxamine, some fluoroquinolones (e.g., ciprofloxacin) [2]. | Smoking status is a critical covariate in pharmacokinetic studies. |
| CYP3A4 | Secondary/Contributory pathway [2]. | Inhibitors: Ketoconazole, clarithromycin, erythromycin, nefazodone, ritonavir. Inducers: Carbamazepine, phenytoin, rifampin, St. John's Wort [3]. | A broad interaction potential due to CYP3A4's abundance. Inducers may reduce this compound efficacy. |
| CYP2C19 | Secondary/Contributory pathway [2]. | Inhibitors & Inducers: Less documented for this compound, but known to be polymorphic. | Consider contribution in CYP2D6 poor metabolizers. |
Beyond CYP-mediated interactions, this compound has other critical safety considerations for clinical trial design and patient monitoring.
| Interaction Category | Mechanism | Examples & Clinical Consequences |
|---|---|---|
| QTc Prolongation | Additive effect on cardiac repolarization [4] [1]. | Concomitant QTc-Prolonging Drugs: Bedaquiline, moxifloxacin, clofazimine, haloperidol, tricyclic antidepressants, azithromycin [4]. Consequence: Increased risk of Torsades de Pointes; requires strict ECG monitoring in trials. |
| Central Nervous System (CNS) Depression | Additive pharmacodynamic effects [5]. | Interacting Agents: Alcohol, benzodiazepines, opioids, other sedating antihistamines. Consequence: Excessive sedation, respiratory depression, impaired motor skills. |
| Anticholinergic Effects | Additive pharmacodynamic effects [1]. | Interacting Agents: Benztropine, tricyclic antidepressants, diphenhydramine. Consequence: Increased risk of constipation, urinary retention, dry mouth, and confusion, especially in the elderly. |
For researchers investigating these interactions, the following methodologies provide a foundation for in vitro and in vivo studies.
This protocol identifies which CYP isoforms are responsible for metabolizing this compound.
The workflow for this experimental design is as follows:
This protocol assesses the clinical relevance of a drug interaction in an animal model or human subjects.
Scenario: Unexpected high plasma concentrations of this compound in a preclinical study.
Scenario: A subject develops significant extrapyramidal symptoms (EPS) during a trial.
Scenario: Unexplained reduction in this compound efficacy in a cohort.
| Comparative Agent | Evidence Summary | Key Finding on Anticholinergic Use |
|---|---|---|
| Amisulpride [1] | Systematic Review (1 RCT, n=36): Compared need for concomitant anticholinergic medication. [1] | Significantly higher requirement with fluphenazine (Risk Ratio: 7.82, 95% CI 1.07 to 57.26). [1] |
| Atypical Antipsychotics (collectively) [2] | Meta-analysis (4 RCTs, n=202): Compared this compound to risperidone, quetiapine, and olanzapine. [2] | More patients on this compound required additional anticholinergic medications. [2] |
| Low-Potency Antipsychotics [2] | Meta-analysis (7 RCTs, n=1,567): Compared this compound to other typical antipsychotics. [2] | Higher incidence of EPS with this compound, implying greater need for anticholinergic management. [2] |
The need for anticholinergic medication is directly linked to this compound's high potency in blocking dopamine D2 receptors in the nigrostriatal pathway of the brain. This action can lead to an imbalance with cholinergic activity, resulting in extrapyramidal symptoms (EPS) [3] [4]. Anticholinergic drugs correct this imbalance.
For researchers designing studies or analyzing clinical data, consider these protocols related to anticholinergic use:
What is the standard dosing range and interval for fluphenazine decanoate?
The typical maintenance dosing for this compound decanoate is 12.5 mg to 100 mg, administered via deep intramuscular injection [1] [2] [3]. The most common injection frequency in clinical practice is every 2 weeks [4] [2]. However, official labeling and clinical studies support a wider range of every 2 to 4 weeks, with some evidence for intervals up to 5 or 6 weeks in stable patients [1] [2] [3].
How is the dose calculated when converting from oral this compound?
A standard conversion guide is provided below. The estimated monthly LAI dose is approximately 1.25 times the total daily oral dose [4].
| Oral Dose (this compound Daily) | LAI/IM Dose (this compound Decanoate) |
|---|---|
| 10 - 20 mg | 25 mg every 2 weeks [2] |
Table: Dose conversion from oral to long-acting injectable (LAI) this compound [2].
What are the key pharmacokinetic parameters that influence injection intervals?
The pharmacokinetic profile of this compound decanoate is characterized by significant variability, which is a critical consideration for dosing interval studies.
| Parameter | Details | Implication for Dosing |
|---|---|---|
| Elimination Half-life | 7 to 10 days (Decanoate) [5] [6] | Supports dosing intervals of multiple weeks. |
| Time to Peak Plasma Level | 1 to 8 hours post-injection; high inter-patient variability [4] | Rapid onset of action after injection. |
| Therapeutic Plasma Range | Trough level of 1 to 4 ng/mL (recommended target) [2] | Key for Therapeutic Drug Monitoring (TDM) to guide interval and dose optimization. |
| Inter-patient Variability | Wide variation in C~max~, AUC, and clearance observed [7] | Necessitates individualized dosing rather than fixed regimens. |
Table: Key pharmacokinetic parameters of this compound decanoate [4] [2] [7].
What is the clinical evidence for different injection intervals?
A Cochrane Review protocol aims to evaluate the benefits and harms of different administration intervals (less than 4 weeks, 4 weeks, and more than 4 weeks) for outcomes like relapse, symptoms, and side effects [1]. Current evidence is based on clinical observation and pharmacokinetic principles rather than definitive comparative trials.
What methodologies are used to optimize intervals in clinical studies?
The following workflow outlines a systematic approach for designing studies on injection interval optimization:
Diagram: Proposed workflow for a randomized controlled trial on injection interval optimization.
Key methodological components include:
How should a missed dose be managed?
The management strategy depends on the established maintenance interval [2]:
What are the primary safety concerns and side effects?
This compound is a first-generation antipsychotic with a side effect profile that is comparable to other FGAs but likely less favorable than second-generation antipsychotics (SGAs) [4]. Key concerns include:
What is the neurobiological basis for fluphenazine-induced sedation? this compound antagonizes histamine H1 receptors and alpha-1 adrenergic receptors, which is strongly linked to sedation and drowsiness [1] [2]. Its antidopaminergic activity in the mesolimbic pathway treats positive symptoms of psychosis but can also contribute to reduced alertness.
How does the sedative profile of this compound compare to other antipsychotics? A Cochrane review of randomized trials provides a direct comparison of adverse events between this compound and low-potency antipsychotics. This compound was associated with significantly less sedation and drowsiness [3].
What experimental strategies can minimize sedation in preclinical models? Key approaches include establishing a minimum effective dose to avoid excessive receptor blockade, considering divided dosing to lower peak plasma concentrations, and exploring the addition of agents to counteract sedation (e.g., cautious use of stimulants in animal models, noting potential confounds).
Which receptors should be profiled to predict a compound's sedative potential? In vitro binding assays should prioritize determining affinity (Ki) for the histamine H1 receptor and the alpha-1 adrenergic receptor. High affinity for these targets is a strong predictor of sedative properties [2].
The table below summarizes key findings from a meta-analysis comparing this compound with low-potency antipsychotics (e.g., chlorpromazine) [3].
| Adverse Event | This compound (Event Rate) | Low-Potency Antipsychotic (Event Rate) | Relative Risk (RR) [95% CI] | Quality of Evidence |
|---|---|---|---|---|
| Sedation | 20% | 64% | RR 0.31 [0.13 to 0.77] | High |
| Drowsiness | 18% | 25% | RR 0.67 [0.53 to 0.86] | Moderate |
| At least one Movement Disorder | 15% | 10% | RR 2.11 [1.41 to 3.15] | Low |
| Akathisia | 15% | 6% | RR 2.28 [1.58 to 3.28] | Moderate |
| Dizziness | 8% | 17% | RR 0.49 [0.32 to 0.73] | Moderate |
| Dry Mouth | 11% | 18% | RR 0.63 [0.45 to 0.89] | Moderate |
1. Protocol for Dose-Response and Sedation Assessment in Animal Models
2. Protocol for Receptor Binding Affinity Assay
The following diagram illustrates the primary mechanisms behind this compound-induced sedation and the core experimental workflow for its investigation.
The table below summarizes the findings from a Cochrane systematic review that included seven randomized controlled trials (RCTs) with 1,567 participants, providing the most direct comparative evidence [1] [2].
| Comparison Aspect | Fluphenazine (High-Potency FGA) | Low-Potency Antipsychotics | Relative Effect & Evidence Quality |
|---|
| Overall Efficacy | 55% response rate | 55% response rate | RR 1.06 (CI 0.75 to 1.50); No significant difference (Moderate quality evidence) [1]. | | Treatment Acceptability | 36% left studies early | 36% left studies early | RR 1.00 (CI 0.88 to 1.14); No significant difference (Moderate quality evidence) [1]. | | Key Adverse Events: Movement Disorders | | | | | • At least one movement disorder | 15% | 10% | RR 2.11 (CI 1.41 to 3.15); Significantly higher with this compound (Low quality evidence) [1]. | | • Akathisia | 15% | 6% | RR 2.28 (CI 1.58 to 3.28); Significantly higher with this compound [1]. | | • Dystonia | 5% | 2% | RR 2.66 (CI 1.25 to 5.64); Significantly higher with this compound [1]. | | • Rigor | 27% | 12% | RR 2.18 (CI 1.20 to 3.97); Significantly higher with this compound [1]. | | • Tremor | 15% | 6% | RR 2.53 (CI 1.37 to 4.68); Significantly higher with this compound [1]. | | Key Adverse Events: Other Effects | | | | | • Sedation | 20% | 64% | RR 0.31 (CI 0.13 to 0.77); Significantly higher with low-potency drugs (High quality evidence) [1]. | | • Dizziness | 8% | 17% | RR 0.49 (CI 0.32 to 0.73); Significantly higher with low-potency drugs [1]. | | • Dry Mouth | 11% | 18% | RR 0.63 (CI 0.45 to 0.89); Significantly higher with low-potency drugs [1]. | | • Nausea/Vomiting | 4% / 3% | 15% / 8% | RR 0.25 (CI 0.14 to 0.45) / RR 0.36 (CI 0.18 to 0.72); Significantly higher with low-potency drugs [1]. |
For professionals evaluating the quality of this evidence, the methodology of the primary systematic review is detailed below [1].
The following diagram illustrates the workflow of this systematic review.
The divergent side effect profiles are rooted in the distinct pharmacological mechanisms of these drug classes.
The diagram below maps these mechanisms to their respective therapeutic and adverse effects.
| Comparison Aspect | Quetiapine (SGA) | This compound (FGA) | Significance & Notes |
|---|---|---|---|
| Overall Efficacy | No statistically significant difference from this compound [1] [2] [3] | No statistically significant difference from quetiapine [1] [2] [3] | Based on BPRS and CGI scores in therapy-resistant schizophrenia. |
| Response Rate | 25% (3 of 12 subjects) [1] | 15% (2 of 13 subjects) [1] | Difference was not statistically significant. |
| Study Completion | 58% [1] | 31% [1] | Trend favoring quetiapine; 89% of this compound discontinuations were due to lack of efficacy. |
| Key Side Effects | • Sedation/Somnolence: Common [4] • Metabolic: Weight gain, increased blood sugar/cholesterol [4] • Sexual Function: Less dysfunction, improves orgasm quality [5] | • Extrapyramidal Symptoms (EPS): Dystonia, involuntary movements, tremor [4] • Prolactin Elevation: High levels (24.4 mg/dl) [5] • Anticholinergic Use: More frequently required [3] | this compound's side effect profile is dominated by movement disorders. | | Prolactin Impact | Low (8.2 mg/dl) – normalizes levels [5] | High (24.4 mg/dl) – elevates levels [5] | High prolactin can cause menstrual problems, galactorrhea, and gynecomastia. | | Sexual Dysfunction | 50% of patients reported dysfunction [5] | 78% of patients reported dysfunction [5] | Quetiapine associated with greater benefit in sexual functioning. |
The comparative data in the table above is primarily derived from rigorous clinical trial designs. Here are the methodologies of the key studies cited.
This study provides the core efficacy and tolerability data [1].
This study explores a critical side effect impacting quality of life and adherence [5].
This review synthesizes evidence from multiple studies for a broader perspective [2] [3].
The differing side effect profiles of these drugs can be understood through their distinct mechanisms of action, as illustrated below.
Diagram: Comparative Mechanisms of Action and Adverse Outcome Pathways for this compound and Quetiapine. This diagram illustrates how the shared antipsychotic efficacy of both drugs arises from dopamine D₂ receptor antagonism in the mesolimbic pathway. Their distinct side effect profiles are determined by their receptor affinity and selectivity: this compound's high affinity for D₂ receptors in other brain pathways leads to EPS and hyperprolactinemia, while Quetiapine's transient D₂ blockade and action on serotonin, histamine, and adrenergic receptors result in a lower risk of EPS but higher risk of metabolic and sedative side effects.
The table below summarizes key findings from comparative studies on fluphenazine and pimozide.
| Aspect | This compound | Pimozide |
|---|---|---|
| Overall Efficacy | Effective as a comparator in maintenance therapy [1] [2] | At least as effective as this compound in continuation therapy [2]; No significant difference in relapse rates [1] |
| Key Positive Findings | - | Associated with fewer unwanted effects in one study [2] |
| Key Adverse Findings | - | High incidence of tardive dyskinesia (3/4 of patients in one study) [1]; Significant weight loss (avg. 5.4 kg) [1] |
| Impact on Activity Levels | No significant difference from pimozide in activating chronic, inert patients [3] | No significant difference from this compound in activating chronic, inert patients [3] |
Both this compound and pimozide are typical (first-generation) antipsychotics. Their primary mechanism is the antagonism of dopamine D2 receptors in the brain, which is considered the common target for antipsychotic drugs [4] [5].
The following diagram illustrates the shared primary mechanism and key differential effects of these two antipsychotics.
Here is a detailed look at the design and protocols of the pivotal studies comparing these two drugs.
| Study Focus & Reference | Study Design & Duration | Participant Profile | Key Experimental Protocol & Interventions |
|---|
| Maintenance Therapy & Side Effects [1] | Double-blind trial; 9 months | 28 male chronic schizophrenic in-patients | Intervention 1: Oral pimozide, administered once weekly. Intervention 2: this compound decanoate (depot), administered mostly once fortnightly. Assessments: Relapse rates, tardive dyskinesia assessment, weight monitoring, plasma drug and prolactin levels. | | Continuation Therapy [2] | Controlled, comparative trial; duration not specified | Schizophrenic patients discharged from hospital | Intervention 1: Oral pimozide. Intervention 2: Depot injections of this compound decanoate. Assessment: Clinical effectiveness and unwanted effects in a community-setting. | | Activity Level Measurement [3] | Double-blind crossover trial | 20 chronic inert male schizophrenic patients | Intervention: Patients received both pimozide and this compound in different phases. Assessment Methods: Nursing observations, psychiatric rating, and an operant conditioning method to measure patient activity levels. |
| Comparison | Key Findings on Extrapyramidal Side Effects (EPS) | Supporting Data / Source |
|---|---|---|
| Fluphenazine vs. Atypical Antipsychotics | Switching to risperidone did not reduce EPS rates but caused more weight gain and prolactin elevation. Atypical APs generally have lower EPS due to 5-HT2A receptor antagonism. | RCT: No significant difference in new-onset EPS or tardive dyskinesia between groups staying on this compound/haloperidol vs. switching to risperidone [1]. |
| This compound Enanthate vs. Decanoate | This compound Enanthate caused more frequent and severe EPS, particularly akathisia, compared to the decanoate formulation. | Comparative Study: 61% of patients had EPS; 22% were clinically significant. Enanthate formulation produced more significant EPS [2]. |
| Typical vs. Atypical Antipsychotics (Mechanism) | Typical APs (e.g., this compound): High EPS risk due to potent D2 antagonism in nigrostriatal pathway. Atypical APs: Lower EPS due to 5-HT2A antagonism and faster D2 dissociation. | Expert Review: High D2 occupancy (>80%) linked to EPS. Atypical APs have lower D2 occupancy, 5-HT2A blockade, and faster D2 dissociation, reducing EPS risk [3]. |
For research and development purposes, the experimental designs from the key studies cited are detailed below.
The differential risk of EPS between typical and atypical antipsychotics is rooted in their distinct mechanisms of action, particularly their interaction with dopamine and serotonin receptors in the brain. The following diagram illustrates the key pathways and mechanisms.
The core mechanism involves dopamine D2 receptor blockade [3] [4]. All effective antipsychotics share this property in the mesolimbic pathway, which is responsible for reducing positive psychotic symptoms. However, This compound is a high-potency typical antipsychotic that binds tightly to D2 receptors in the nigrostriatal pathway. This blockade disrupts the normal dopamine-mediated regulation of movement, leading to EPS [4].
In contrast, atypical antipsychotics like risperidone and clozapine have a more complex pharmacology. They also block D2 receptors, but they simultaneously antagonize serotonin 5-HT2A receptors [3] [5]. This serotonergic blockade increases dopamine release in the striatum, which partially counteracts the D2 blockade and helps to normalize motor function, thereby reducing the incidence and severity of EPS [3].
The table below summarizes key comparative data for fluphenazine and haloperidol in Tourette syndrome treatment, integrating results from clinical studies and pharmacological profiles.
| Aspect | This compound | Haloperidol |
|---|---|---|
| Efficacy in TS | Effective for tic suppression [1]. | Effective for tic suppression [1]. |
| Comparative Efficacy | Direct comparison showed similar efficacy to haloperidol for tic suppression [1]. | Direct comparison showed similar efficacy to this compound for tic suppression [1]. |
| Side Effect Profile | Fewer adverse effects than haloperidol in direct comparison; considered an effective alternative [1]. | Side effects often nullified therapeutic benefits; high incidence of adverse effects [1]. |
| Common Side Effects | Extrapyramidal Symptoms (EPS), sedation, anticholinergic effects (dry mouth, constipation) [2] [3]. | Extrapyramidal Symptoms (EPS), sedation, high fever/rigidity (NMS), restlessness (akathisia) [4]. |
| Typical Dosing (for TS) | Not fully established; general oral psychosis dosing: 2.5-10 mg/day, divided [2]. | Weight-based: 0.05-0.075 mg/kg/day or start at 0.25-0.5 mg daily; maintenance: 1-4 mg/day [4]. |
A key retrospective review directly compared haloperidol, this compound, and clonidine in patients with Tourette syndrome [1].
Both this compound and haloperidol are first-generation (typical) antipsychotics. Their primary therapeutic mechanism for tic suppression is the blockade of postsynaptic dopamine D2 receptors in the brain's mesolimbic pathway [2] [4]. This action reduces the excessive dopaminergic activity thought to contribute to tics.
However, blocking D2 receptors in other brain pathways leads to their well-known side effects, particularly extrapyramidal symptoms (EPS). The following diagram illustrates the relationship between receptor blockade and clinical effects.
While their core mechanism is shared, this compound is classified as a high-potency typical antipsychotic, whereas haloperidol is a highly potent typical antipsychotic [2] [4]. Both carry significant risk for EPS due to their potent D2 blockade without significant serotonin receptor activity.
For both medications, careful monitoring for side effects is crucial. This includes using tools like the Abnormal Involuntary Movement Scale (AIMS) to screen for EPS and tardive dyskinesia, as well as monitoring for hyperprolactinemia and cardiac effects [2].
For researchers, understanding the methodology of comparative trials is essential. The following workflow outlines the design of a typical clinical study comparing these two agents.
Key Methodological Details:
For researchers and clinicians focusing on Tourette syndrome, the evidence indicates:
The table below compares the core parameters of two modern, stability-indicating RP-HPLC methods for quantifying this compound.
| Parameter | Method 1 (Solid Dosage Form) [1] [2] | Method 2 (Forced Degradation & Kinetics) [3] [4] |
|---|---|---|
| Detection Wavelength | 254 nm [1] [2] | 250 nm [4] |
| Mobile Phase | Phosphate buffer (pH 3.0) : Methanol : Acetonitrile (500:300:200 v/v/v) [1] [2] | Phosphate buffer (pH 4.0) : Acetonitrile (40:60, v/v) [4] |
| Linearity Range | 2.5 - 120 μg/mL [1] [2] | 2.0 - 20.0 μg/mL [4] |
| Correlation Coefficient | > 0.999 [1] [2] | Not explicitly stated (Method is validated) [4] |
| Accuracy | > 97% [1] [2] | Compared favorably with official methods [4] |
| Key Stress Findings | Sensitive to photolytic and oxidative stress conditions [1] [2] | Major degradation under oxidative stress; kinetics studied [3] [4] |
Here is a detailed breakdown of the experimental methodologies and supporting data from the research.
Both methods use a reversed-phase C18 column at ambient temperature but differ in their mobile phase composition to achieve optimal separation of this compound from its degradation products.
Forced degradation studies are critical for demonstrating the method's stability-indicating properties. The following diagram illustrates a typical workflow based on ICH guidelines.
Key Findings from Stress Studies:
The methods were validated according to ICH Q2(R1), demonstrating acceptable performance for intended use [1] [3].
The table below summarizes two high-performance liquid chromatography (HPLC) methods with coulometric detection identified in the search results, which are relevant for assessing specificity and sensitivity.
| Method Feature | HPLC with Coulometric Detection (Plasma) [1] | HPLC with Coulometric Detection (Plasma) [2] |
|---|---|---|
| Analyte | This compound | This compound and this compound Decanoate |
| Sample Volume | 1 mL plasma | Information not specified in excerpt |
| Sample Preparation | Simple one-step extraction | Information not specified in excerpt |
| Key Specificity Feature | No interference from known metabolites; distinct retention times | Simultaneous measurement of parent drug and prodrug |
| Limit of Detection | 10 pg/mL | Information not specified in excerpt |
| Quantification Range | 25 to 1,000 pg/mL | Information not specified in excerpt |
| Linearity | Linear (overall CV <5%) | Information not specified in excerpt |
Here is a more detailed look at the experimental protocols for the methods described above, which provide a template for designing specificity tests.
1. Ultrasensitive Measurement of this compound in Plasma [1]
2. Simultaneous Measurement of this compound and its Prodrug [2]
The sample preparation and analysis workflow for these methods can be summarized as follows:
To obtain the specific data you need on excipient interference, I suggest the following approaches:
| Method | Parameter | Result | Key Experimental Conditions |
|---|
| Stability-Indicating RP-HPLC [1] | Linearity | Range: 2.5 - 120 µg/mL Correlation Coefficient (r): > 0.999 | Column: Not specified in excerpt. Mobile Phase: 0.02 M Phosphate buffer (pH 3.0) : Methanol : Acetonitrile (500:300:200, v/v/v) Detection: 254 nm [1] | | | Accuracy | > 97% recovery | | | Stability-Indicating HPLC [2] | Linearity | Range: 10 - 60 µg/mL | Column: Hibar C18 (250 mm x 4.6 mm, 5 µm) Mobile Phase: Methanol : Acetonitrile : 10 mM Ammonium Acetate (70:15:15, v/v/v, pH 6.0) Detection: 259 nm [2] | | | Precision (Intra-day & Inter-day) | RSD ≤ 1.77% | | | | Accuracy | Recovery: 98.29 - 101.53% | | | HPTLC [3] | Linearity | Range: 100 - 500 ng/µL Correlation Coefficient (r): 0.998 | Stationary Phase: Pre-coated Silica gel F254 HPTLC plates Mobile Phase: Methanol : Water (9:1, v/v) Detection: Densitometry at 306 nm [3] | | | Precision (Intra-assay & Inter-assay) | RSD: 0.73 - 1.86% | | | | Accuracy | Recovery: 98.29 - 101.53% | |
The following workflow generalizes the methodology used in the stability-indicating HPLC studies [1] [2].
The tabulated data shows that modern analytical methods for fluphenazine are highly linear, accurate, and precise, meeting regulatory standards for quality control. The forced degradation studies indicate that this compound is particularly susceptible to oxidative and photolytic degradation [1] [2].
Since a direct product comparison was not found, here are suggestions for your further research:
Corrosive;Acute Toxic;Irritant